2-(Phenylthio)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRJQEVSKVOLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326193 | |
| Record name | 2-phenylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22446-20-4 | |
| Record name | 22446-20-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylthio)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenylthio)acetamide is an organic compound featuring a phenylthio group linked to an acetamide moiety.[1] This structure imparts a unique combination of chemical properties that make it a molecule of interest in medicinal chemistry and organic synthesis. It serves as a valuable precursor for the synthesis of more complex heterocyclic compounds, including thiazoles and thiadiazoles.[1] Recent studies have highlighted its potential therapeutic applications, particularly in the management of allergic rhinitis, and have explored its derivatives for antiproliferative and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and a key biological pathway.
Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-phenylsulfanylacetamide | [1][2] |
| CAS Number | 22446-20-4 | [1][2] |
| Molecular Formula | C8H9NOS | [1][2] |
| Molecular Weight | 167.23 g/mol | [1][2] |
| Canonical SMILES | C1=CC=C(C=C1)SCC(=O)N | [1] |
| InChI Key | KBRJQEVSKVOLNR-UHFFFAOYSA-N | [1] |
| Melting Point | 106–107 °C (for N-(Phenylthio)acetamide, an isomer) | [3] |
| Boiling Point | 551.7±50.0 °C (Predicted for a related derivative) | [4] |
| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water (qualitative, based on related compounds). | [5] |
| pKa | 11.90±0.70 (Predicted for a related derivative) | [4] |
| LogP (Computed) | 1.2 | [2] |
| Topological Polar Surface Area | 68.4 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to scientific research. This section provides methodologies for the synthesis of this compound and the determination of its key physicochemical properties.
Synthesis of this compound
A common method for the synthesis of this compound involves the nucleophilic substitution of a halogenated acetamide with thiophenol.[1]
Materials:
-
Thiophenol
-
Chloroacetamide
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve chloroacetamide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide or acetonitrile.[1]
-
Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution and stir.[1]
-
Slowly add thiophenol (1 equivalent) to the reaction mixture.[1]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-70°C) for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).[1]
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity.[6]
Apparatus:
-
Melting point apparatus or Thiele tube with heating oil
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
Procedure:
-
Place a small amount of finely powdered, dry this compound onto a clean, dry surface.[7]
-
Pack the compound into the sealed end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[2]
-
Place the capillary tube into the heating block of the melting point apparatus or attach it to a thermometer and immerse it in a Thiele tube heating bath.[6]
-
Heat the sample rapidly to get an approximate melting point, then allow the apparatus to cool.
-
Repeat the measurement with a fresh sample, heating slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.[6]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6]
Determination of Solubility
Solubility is determined by observing the extent to which a compound dissolves in a particular solvent.
Materials:
-
This compound
-
Test tubes
-
Vortex mixer
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.
-
Add a measured volume of the solvent (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution to see if the solid has completely dissolved.
-
If the solid dissolves, the compound is soluble to at least that concentration. If not, the mixture can be gently heated to observe any temperature-dependent solubility changes.[4]
-
This process can be repeated with different solvents to establish a qualitative solubility profile.
Determination of pKa
The pKa value indicates the strength of an acid or base. Potentiometric titration is a common method for its determination.[5]
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Prepare a solution of this compound of a known concentration in a suitable solvent (e.g., a water-ethanol mixture if solubility in pure water is low).
-
Immerse the calibrated pH electrode in the solution and begin stirring.
-
Record the initial pH of the solution.
-
Add the titrant (strong acid or base) from the burette in small, measured increments.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point.[5]
Determination of Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[3]
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Shaker
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of this stock solution to a separatory funnel or vial containing a known volume of the other immiscible solvent.
-
Shake the mixture vigorously for a set period to allow for partitioning between the two phases, and then allow the layers to separate completely.[8]
-
Carefully separate the aqueous and organic layers.
-
Determine the concentration of this compound in each layer using a suitable analytical technique.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the partition coefficient.[3]
Biological Activity and Signaling Pathway
This compound has been identified as a potential therapeutic agent for allergic rhinitis.[1] Its mechanism of action is believed to involve the regulation of caspase-1.[1] In an animal model of allergic rhinitis, treatment with this compound led to a significant reduction in the levels of IgE, histamine, interleukin (IL)-1β, and thymic stromal lymphopoietin (TSLP).[1] This suggests that this compound may interfere with the inflammatory cascade initiated by allergens.
The binding of an allergen to IgE on the surface of mast cells triggers their degranulation and the release of inflammatory mediators like histamine. The activation of caspase-1 is a key step in the maturation of pro-inflammatory cytokines such as IL-1β. By inhibiting caspase-1, this compound can potentially downregulate the production of these key signaling molecules, thereby mitigating the allergic inflammatory response.
Furthermore, derivatives of this compound have shown promise as antiproliferative agents, with some exhibiting inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[9] Other related acetamide derivatives have demonstrated anti-inflammatory and antioxidant properties.[10][11]
Conclusion
This compound is a versatile molecule with a range of interesting physicochemical properties and potential therapeutic applications. While there is a need for more comprehensive experimental data on the parent compound, the available information and studies on its derivatives suggest a promising future in the fields of medicinal chemistry and drug discovery. The protocols and pathways detailed in this guide provide a solid foundation for researchers and scientists working with this and related compounds.
References
- 1. Buy this compound | 22446-20-4 [smolecule.com]
- 2. This compound | C8H9NOS | CID 352162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide CAS#: 63470-85-9 [m.chemicalbook.com]
- 5. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. Acetamide, N-(4-fluorophenyl)-2-phenylthio- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data Analysis of 2-(Phenylthio)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-(Phenylthio)acetamide, a compound of interest in various research and development applications. Due to the limited availability of a complete experimental dataset for this specific molecule in public databases, this guide combines available data from related structures and general spectroscopic principles to offer a robust analytical framework.
Summary of Spectral Data
The following tables summarize the expected and observed spectral data for this compound and its derivatives. This information is crucial for the identification, characterization, and purity assessment of this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~7.2-7.5 | Multiplet | Aromatic protons (C₆H₅) |
| ~3.6 | Singlet | Methylene protons (-CH₂-) | |
| ~7.0-8.0 | Broad Singlet | Amide protons (-NH₂) | |
| ¹³C NMR | ~170 | Singlet | Carbonyl carbon (C=O) |
| ~125-135 | Multiple Signals | Aromatic carbons (C₆H₅) | |
| ~38 | Singlet | Methylene carbon (-CH₂-) |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3180 | Strong, Broad | N-H stretching (Amide) |
| 3060-3080 | Medium | Aromatic C-H stretching |
| ~1660 | Strong | C=O stretching (Amide I band) |
| ~1600, ~1480 | Medium to Weak | Aromatic C=C stretching |
| ~1420 | Medium | C-N stretching (Amide) |
| ~740, ~690 | Strong | C-H out-of-plane bending (Monosubstituted benzene) |
Note: The IR data is based on characteristic absorption frequencies for primary amides and monosubstituted benzene rings.
Table 3: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 167 | Molecular ion [M]⁺ |
| 109 | [M - CONH₂]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The molecular weight of this compound is 167.23 g/mol [1]. The fragmentation pattern is predicted based on common fragmentation pathways for similar structures.
Experimental Protocols
Detailed methodologies for acquiring the spectral data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder or ATR crystal prior to scanning the sample.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
References
An In-depth Technical Guide to the Synthesis of 2-(Phenylthio)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(phenylthio)acetamide, a molecule of interest in medicinal chemistry and materials science. The primary synthetic route, a nucleophilic substitution reaction (SN2) between thiophenol and 2-chloroacetamide, is detailed extensively. This document includes a thorough examination of the reaction mechanism, a detailed experimental protocol, and a summary of quantitative data. Visual diagrams generated using Graphviz are provided to illustrate the reaction mechanism and experimental workflow, adhering to strict visualization standards for clarity and precision.
Introduction
This compound and its derivatives are recognized for their potential biological activities and as valuable intermediates in the synthesis of more complex molecules. The core structure, featuring a phenylthio group attached to an acetamide moiety, imparts unique chemical properties that are leveraged in various applications. The most common and efficient method for its synthesis is the S-alkylation of thiophenol with a 2-haloacetamide, typically 2-chloroacetamide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Reaction Mechanism: S-Alkylation via SN2 Pathway
The synthesis of this compound from thiophenol and 2-chloroacetamide proceeds through a well-established SN2 mechanism. The key steps are:
-
Deprotonation of Thiophenol: In the presence of a base (e.g., sodium hydroxide, triethylamine), the weakly acidic thiol proton of thiophenol is removed to form the highly nucleophilic thiophenolate anion.
-
Nucleophilic Attack: The thiophenolate anion then acts as a potent nucleophile, attacking the electrophilic carbon atom of 2-chloroacetamide that is bonded to the chlorine atom.
-
Concerted Bond Formation and Cleavage: This attack occurs in a single, concerted step from the backside of the carbon-chlorine bond. As the new sulfur-carbon bond forms, the carbon-chlorine bond simultaneously breaks, leading to the displacement of the chloride ion as the leaving group. This "backside attack" results in an inversion of stereochemistry if the electrophilic carbon were a chiral center.
The overall reaction is characterized by second-order kinetics, being dependent on the concentration of both the thiophenolate and 2-chloroacetamide.
Biological Screening of 2-(Phenylthio)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(phenylthio)acetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been investigated for their potential as therapeutic agents in various domains, including oncology, infectious diseases, and inflammatory disorders. This technical guide provides an in-depth overview of the biological screening of this compound and its analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The guide details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes relevant biological pathways and workflows to facilitate further research and drug development efforts in this area.
Anticancer Activity
Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are provided to allow for easy comparison of the potency of the compounds.
Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1]
| Compound | R | PC3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) |
| 2a | o-NO2 | >100 | >100 | >100 |
| 2b | m-NO2 | 52 | >100 | >100 |
| 2c | p-NO2 | 80 | 100 | >100 |
| 2d | o-OCH3 | >100 | >100 | >100 |
| 2e | m-OCH3 | >100 | >100 | >100 |
| 2f | p-OCH3 | >100 | >100 | >100 |
| Imatinib (Standard) | 40 | 98 | >100 |
Table 2: Cytotoxicity of Phenylacetamide Derivatives [2]
| Compound | R | MDA-MB-468 (Breast) IC50 (µM) | PC12 (Pheochromocytoma) IC50 (µM) | MCF7 (Breast) IC50 (µM) |
| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 |
| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 |
| 3c | 4-F | 87 ± 0.05 | 8 ± 0.06 | 0.7 ± 0.08 |
| 3d | 2-Cl | 0.6 ± 0.08 | 0.6 ± 0.07 | 0.7 ± 0.4 |
| 3e | 3-Cl | 2.2 ± 0.07 | 0.67 ± 0.12 | 9 ± 0.09 |
| 3f | 4-Cl | 1 ± 0.13 | 7 ± 0.09 | ND |
| 3g | 2-OCH3 | 1.3 ± 0.03 | 2.97 ± 0.07 | 1.53 ± 0.12 |
| 3h | 4-OCH3 | 3.13 ± 0.06 | 1.73 ± 0.13 | 1.4 ± 0.12 |
| 3i | 2-NO2 | 6 ± 0.4 | 2.20 ± 0.43 | ND |
| 3j | 4-NO2 | 0.76 ± 0.09 | 6 ± 0.4 | ND |
| 3k | 4-Br | 87 ± 0.13 | 2.50 ± 0.13 | 85 ± 0.09 |
| Doxorubicin (Standard) | 0.38 ± 0.07 | 2.6 ± 0.13 | 2.63 ± 0.4 |
Table 3: Cytotoxicity of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Derivatives [3]
| Compound | Substitution | PC3 (Prostate) IC50 (µM) | U87 (Glioblastoma) IC50 (µM) | MDA (Breast) IC50 (µM) |
| 3g | m-OCH3 | - | - | 9 |
| Imatinib (Standard) | - | - | 20 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., PC3, MCF-7, HL-60)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways in Anticancer Activity
Several this compound derivatives have been shown to induce apoptosis by modulating the expression of the Bcl-2 family of proteins. Specifically, they can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.
Caption: Bax/Bcl-2 mediated apoptosis pathway induced by this compound derivatives.
Some derivatives have been found to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to an anti-angiogenic and ultimately, an anti-tumor effect.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Antimicrobial and Antifungal Activity
The this compound scaffold has also been explored for its antimicrobial and antifungal properties. Various derivatives have shown inhibitory activity against a range of bacterial and fungal strains.
Quantitative Antimicrobial and Antifungal Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microorganisms.
Table 4: Antimicrobial Activity of Thioacetamide-Triazole Derivatives against E. coli [5]
| Compound | MIC (µg/mL) |
| Hit Compound 1 | 3.1 |
| Hit Compound 2 | 1.6 |
| Analog 28 | >100 |
| Analog 29 | >100 |
| Analog 30 | 3.1 |
| Chloramphenicol (Standard) | 1.6 |
| Sulfamethoxazole (Standard) | 0.98 |
| Trimethoprim (Standard) | 0.98 |
Table 5: Antibacterial Activity of 2-Mercaptobenzothiazole Acetamide Derivatives [6]
| Compound | E. coli (mm) | S. typhi (mm) | S. aureus (mm) | B. subtilis (mm) |
| 2b | 20 | 22 | 24 | 25 |
| 2i | 23 | 25 | 27 | 28 |
| Levofloxacin (Standard) | 25 | 28 | 30 | 30 |
Table 6: Antifungal Activity of Novel Thioacetamide Quinazolinone Benzenesulfonamides [7]
| Compound | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| 16 | 0.31 | 0.62 |
| Amphotericin B (Standard) | 0.62 | 1.25 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
This compound derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity
Certain this compound derivatives have exhibited promising anti-inflammatory effects in preclinical models. Their mechanism of action can involve the inhibition of key inflammatory mediators and signaling pathways.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vivo anti-inflammatory activity of an N-(2-hydroxy phenyl) acetamide derivative in the adjuvant-induced arthritis model.
Table 7: Effect of N-(2-hydroxy phenyl) acetamide on Paw Edema in Adjuvant-Induced Arthritic Rats [8]
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) - Day 21 |
| Control | - | 0.85 ± 0.04 |
| Arthritic Control | - | 2.15 ± 0.09 |
| N-(2-hydroxy phenyl) acetamide | 5 | 1.62 ± 0.07 |
| N-(2-hydroxy phenyl) acetamide | 10 | 1.28 ± 0.06 |
| Indomethacin (Standard) | 10 | 1.15 ± 0.05 |
| p < 0.05 compared to arthritic control |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Materials:
-
This compound derivatives
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Pletysmometer or digital calipers
-
Standard anti-inflammatory drug (e.g., indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the animals. The control group receives the vehicle. A standard drug group receives a known anti-inflammatory agent.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Signaling Pathway in Anti-inflammatory Activity
The anti-inflammatory effects of some sulfur-containing compounds are attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, this compound derivatives can suppress the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Workflow: From Synthesis to Biological Screening
The discovery and development of novel this compound derivatives with therapeutic potential typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation.
Caption: A typical workflow for the synthesis and biological screening of novel compounds.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The data and protocols presented in this technical guide highlight the significant potential of these compounds in the fields of oncology, infectious diseases, and inflammation. The detailed methodologies and structured data tables are intended to serve as a valuable resource for researchers and scientists, enabling them to build upon the existing knowledge and accelerate the translation of these promising compounds from the laboratory to the clinic. Further exploration of the structure-activity relationships, optimization of the lead compounds, and in-depth mechanistic studies are warranted to fully realize the therapeutic potential of the this compound class of molecules.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Workflow - What is it? [vipergen.com]
- 5. mdpi.com [mdpi.com]
- 6. genemod.net [genemod.net]
- 7. Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(Phenylthio)acetamide CAS number 22446-20-4
An In-Depth Technical Guide to 2-(Phenylthio)acetamide (CAS: 22446-20-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by CAS number 22446-20-4, is an organic compound belonging to the thioamide family.[1] Its structure, featuring a phenylthio group attached to an acetamide moiety, provides unique chemical properties and a versatile scaffold for chemical synthesis and drug design.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known biological activities, with a focus on its potential applications in research and development. The compound serves as a valuable building block for the synthesis of various heterocyclic compounds and has been identified as a molecule of interest for its potential therapeutic applications, notably in the management of allergic rhinitis.[1][2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. The data is compiled from various chemical databases and computational models.
| Property | Value | Source |
| CAS Number | 22446-20-4 | [2][3][4] |
| Molecular Formula | C₈H₉NOS | [1][4] |
| Molecular Weight | 167.23 g/mol | [2][4] |
| IUPAC Name | 2-phenylsulfanylacetamide | [4] |
| Synonyms | This compound, NSC525221 | [4][5] |
| Boiling Point | 339.6°C at 760 mmHg (Computed) | [5] |
| Flash Point | 159.2°C (Computed) | [5] |
| Density | 1.21 g/cm³ (Computed) | [5] |
| Solubility | No data available | [6] |
| Melting Point | No data available | [6] |
| LogP | 1.96 (Computed) | [5] |
| Topological Polar Surface Area | 68.4 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is a nucleophilic substitution reaction. This method is straightforward and serves as a fundamental protocol for its preparation.
General Synthesis Workflow
Caption: Synthesis of this compound via nucleophilic substitution.
Experimental Protocol: Synthesis from Thiophenol and Chloroacetamide
This protocol is based on the fundamental thioacetylation reaction described in the literature.[1]
-
Dissolution: Dissolve thiophenol (1.0 equivalent) and chloroacetamide (1.0 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.1 to 1.5 equivalents), to the reaction mixture. The base acts as a proton scavenger to facilitate the nucleophilic attack of the thiolate anion.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Biological Activity and Mechanism of Action
While much of the quantitative biological data pertains to its derivatives, this compound (PA) itself has been identified as a promising therapeutic agent, particularly for its anti-allergic properties.[2]
Anti-Allergic Activity
This compound has been identified as a potential compound for managing allergic rhinitis (AR).[2] A molecular docking simulation identified PA as an inhibitor of caspase-1, a key enzyme in the inflammatory pathway.[2]
References
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 22446-20-4 [smolecule.com]
- 3. 22446-20-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | C8H9NOS | CID 352162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 22446-20-4(this compound) | Kuujia.com [kuujia.com]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
An In-depth Technical Guide to 2-(phenylsulfanyl)acetamide: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(phenylsulfanyl)acetamide, a molecule of interest in medicinal chemistry. Due to the limited availability of data on the parent compound, this document synthesizes information on its N-phenyl derivative and other related acetamide compounds to infer its physicochemical properties, potential biological activities, and relevant experimental methodologies. This guide covers the synthesis, structural characteristics, and potential therapeutic applications, with a focus on anti-inflammatory, cyclooxygenase (COX) inhibitory, and antiviral activities. Detailed experimental protocols for relevant assays and a proposed signaling pathway are presented to facilitate further research and development in this area.
Introduction
The acetamide functional group is a common scaffold in a multitude of therapeutic agents, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antiviral, and antitumor properties.[1] The incorporation of a phenylsulfanyl moiety introduces a sulfur-containing functional group, which is also prevalent in numerous FDA-approved drugs. This combination in 2-(phenylsulfanyl)acetamide suggests a promising scaffold for the development of novel therapeutic agents. This guide aims to consolidate the existing knowledge on this chemical entity and its derivatives to serve as a foundational resource for researchers in drug discovery and development.
Physicochemical Properties and Synthesis
Physicochemical Data
The following table summarizes the key physicochemical properties of N-phenyl-2-(phenylsulfanyl)acetamide.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NOS | [1] |
| Molecular Weight | 243.32 g/mol | [1] |
| Melting Point | > 573 K | [1] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.84 (s, 2H, CH₂), 7.30 (m, 10H, Ar-H), 9.15 (s, 1H, NH) | [1][2][3] |
| Elemental Analysis (Calculated) | C, 69.11%; H, 5.39%; N, 5.76%; S, 13.18% | [1][2] |
| Elemental Analysis (Found) | C, 69.07%; H, 5.35%; N, 5.75%; S, 13.16% | [1][2] |
Synthesis of N-phenyl-2-(phenylsulfanyl)acetamide
A reported synthesis of N-phenyl-2-(phenylsulfanyl)acetamide involves the reaction of a sulfonylguanidine derivative with 2-chloro-N-phenylacetamide.[1]
-
Reaction Setup: A mixture of benzenesulfonylguanidine (0.01 mol) and 2-chloro-N-phenylacetamide (0.01 mol) is prepared in dry 1,4-dioxane (20 mL).
-
Addition of Base: Potassium hydroxide (0.015 mol) is added to the reaction mixture.
-
Reflux: The mixture is refluxed for 1 hour.
-
Work-up: The reaction mixture is then poured onto ice-water and neutralized with hydrochloric acid.
-
Isolation and Purification: The resulting solid precipitate is filtered, washed thoroughly with water, and air-dried at room temperature. The crude product is recrystallized from water to yield colorless crystals of N-phenyl-2-(phenylsulfanyl)acetamide.[1]
References
An In-Depth Technical Guide to C8H9NOS Isomers: Focus on 4-Acetamidothiophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological landscape of compounds with the molecular formula C8H9NOS. Due to the prevalence of research on a specific isomer, this document will focus primarily on 4-Acetamidothiophenol , also known as N-(4-mercaptophenyl)acetamide. This guide will delve into its chemical properties, synthesis, and potential therapeutic applications, with a particular emphasis on its antioxidant and anti-inflammatory activities. While quantitative biological data for 4-Acetamidothiophenol is limited in publicly accessible literature, this guide compiles available information and presents methodologies for its further investigation. This document also briefly discusses other potential isomers of C8H9NOS and the importance of isomeric differences in pharmacology.
Introduction to C8H9NOS
The molecular formula C8H9NOS represents a variety of structural isomers, each with potentially unique chemical and biological properties. The constituent atoms—carbon, hydrogen, nitrogen, oxygen, and sulfur—are fundamental to the structure of many biologically active molecules. The presence of a thiol (-SH) group and an acetamido (-NHCOCH3) group suggests potential for a range of pharmacological activities, including antioxidant, anti-inflammatory, and analgesic effects.
While numerous isomers are theoretically possible, the scientific literature is predominantly focused on 4-Acetamidothiophenol. This compound serves as a valuable scaffold in medicinal chemistry and a precursor for the synthesis of more complex molecules.[1]
Physicochemical Properties of 4-Acetamidothiophenol
4-Acetamidothiophenol is a yellow, powdered solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H9NOS | [1] |
| Molecular Weight | 167.23 g/mol | [2] |
| CAS Number | 1126-81-4 | [1] |
| Melting Point | 150-153 °C | [2] |
| Appearance | Yellow powder | [1] |
| Solubility | Soluble in organic solvents | [3] |
Synthesis of 4-Acetamidothiophenol
The most common laboratory synthesis of 4-Acetamidothiophenol involves the acetylation of p-aminothiophenol with acetic anhydride.
General Reaction Scheme
Caption: General reaction for the synthesis of 4-Acetamidothiophenol.
Detailed Experimental Protocol
This is a generalized protocol and may require optimization based on specific laboratory conditions.
Materials:
-
p-Aminothiophenol
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Ice
-
Distilled water
-
Buchner funnel and filter paper
-
Beaker and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve p-aminothiophenol in glacial acetic acid with gentle stirring.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture slowly into a beaker of ice-cold water with constant stirring.
-
A precipitate of 4-Acetamidothiophenol will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold distilled water to remove any unreacted starting materials and acetic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Acetamidothiophenol.
-
Dry the purified crystals under vacuum.
Biological Activities and Potential Applications
4-Acetamidothiophenol has been investigated for several biological activities, primarily stemming from its thiol and acetamido functional groups.
Antioxidant Activity
Experimental Protocols for Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by an antioxidant, leading to a decrease in its characteristic blue-green color.
Caption: General workflow for in vitro antioxidant activity assays.
Anti-inflammatory and Analgesic Potential
Acetanilide derivatives, the class of compounds to which 4-Acetamidothiophenol belongs, are known for their analgesic and anti-inflammatory properties.[4] It has been suggested that 4-Acetamidothiophenol could be used in the study of the mutagenic and analgesic activities of aniline derivatives.[3][5] However, specific quantitative data on its anti-inflammatory efficacy, such as IC50 values from cyclooxygenase (COX) inhibition assays, are not currently available.
Precursor in Drug Development
4-Acetamidothiophenol serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used in the synthesis of a potential hypotensive agent.[3][5]
Isomers of C8H9NOS
While 4-Acetamidothiophenol is the most studied isomer, other structural isomers of C8H9NOS exist, including:
-
2-Acetamidothiophenol: The ortho isomer.
-
3-Acetamidothiophenol: The meta isomer.
-
N-(Mercaptomethyl)benzamide: An isomer with a different arrangement of the functional groups.
The biological activity of a molecule can be significantly influenced by the spatial arrangement of its functional groups. Therefore, it is plausible that the ortho and meta isomers of acetamidothiophenol, as well as other structural isomers, may exhibit different pharmacological profiles compared to the para isomer. However, there is a notable lack of research on the synthesis and biological evaluation of these other isomers.
Caption: Potential for differing properties among isomers of acetamidothiophenol.
Signaling Pathways: A Hypothetical Framework
Given the lack of specific research on the signaling pathways modulated by 4-Acetamidothiophenol, a hypothetical framework based on its potential antioxidant and anti-inflammatory activities can be proposed.
As an antioxidant, 4-Acetamidothiophenol could potentially modulate pathways sensitive to redox state, such as the Nrf2-Keap1 pathway, which is a master regulator of the cellular antioxidant response. As a potential anti-inflammatory agent, it might interfere with pro-inflammatory signaling cascades, such as the NF-κB pathway, which plays a central role in the expression of inflammatory mediators.
Caption: Hypothetical signaling pathways potentially modulated by 4-Acetamidothiophenol.
Conclusion and Future Directions
4-Acetamidothiophenol represents a promising chemical scaffold with potential antioxidant and anti-inflammatory properties. However, a significant gap exists in the literature regarding its quantitative biological data and a detailed understanding of its mechanism of action. Future research should focus on:
-
Quantitative Biological Evaluation: Performing in-depth studies to determine the IC50 values of 4-Acetamidothiophenol in various antioxidant and anti-inflammatory assays.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
Isomer Synthesis and Evaluation: Synthesizing and evaluating the biological activities of other isomers of C8H9NOS to establish structure-activity relationships.
-
In Vivo Studies: Conducting preclinical studies in animal models to assess the in vivo efficacy and safety profile of 4-Acetamidothiophenol and its derivatives.
A more thorough understanding of the pharmacology of C8H9NOS isomers will be crucial for unlocking their full therapeutic potential.
References
Solubility Profile of 2-(Phenylthio)acetamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(Phenylthio)acetamide, a compound of interest in various chemical and biological research fields. Due to its distinct chemical structure, featuring a phenylthio group attached to an acetamide moiety, understanding its solubility in different organic solvents is crucial for its application in synthesis, formulation, and biological assays. This document compiles available solubility data, outlines experimental methodologies for solubility determination, and presents logical workflows for solubility testing.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is influenced by its molecular structure, which includes both a nonpolar phenyl ring and a polar acetamide group. This amphiphilic nature dictates its interaction with various organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting solubility; polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, the following data point has been identified:
| Solvent | Solubility | Temperature (°C) |
| Water | 1.8 g/L | 25 |
Qualitative Solubility Information
While specific quantitative data is limited, several sources provide qualitative descriptions of this compound's solubility in common organic solvents. This information is summarized below.
| Solvent | Qualitative Solubility |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Chloroform | Soluble |
It is important to note that "soluble" is a general term and the actual concentration that can be achieved may vary. For instance, a related compound, 2-Phenylacetamide, is reported to have a solubility of approximately 10 mg/mL in ethanol and 2 mg/mL in DMSO and dimethylformamide (DMF)[1]. While not the same compound, this may provide a preliminary estimate for experimental design.
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The gravimetric method is a classical and straightforward technique for determining the solubility of a solid in a liquid solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials with screw caps
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Saturated Solution:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
-
Filter the solution through a syringe filter compatible with the organic solvent to remove any remaining solid particles.
-
-
Determination of Solute Mass:
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Record the exact mass of the solution.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).
-
Once the solvent has evaporated, place the dish or vial in an oven at a temperature below the melting point of this compound to dry the residue to a constant weight.
-
Cool the dish or vial in a desiccator and weigh it to determine the mass of the dissolved solute.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) x 100
-
Alternatively, if masses were used: Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100
-
Visualizing Experimental and Logical Workflows
To aid researchers in their experimental design, the following diagrams illustrate key processes.
Figure 1: Gravimetric Method Workflow
Figure 2: Qualitative Solubility Testing Logic
Conclusion
This technical guide provides a summary of the current understanding of the solubility of this compound in organic solvents. The limited availability of quantitative data highlights an area for future research. The provided experimental protocol for the gravimetric method offers a reliable approach for researchers to determine the solubility of this compound in solvents relevant to their work. The logical workflow for qualitative solubility testing can serve as a preliminary screening tool. As a compound with potential applications in medicinal chemistry and organic synthesis, a more comprehensive solubility profile will be invaluable to the scientific community.
References
An In-depth Technical Guide to the Initial In Vitro Testing of 2-(Phenylthio)acetamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the initial in vitro testing of the parent compound, 2-(Phenylthio)acetamide, is limited in publicly available scientific literature. This guide therefore provides a comprehensive overview of the in vitro testing methodologies and findings for closely related and biologically active derivatives of this compound. The protocols and data presented are based on published studies of these derivatives and serve as a robust framework for guiding the investigation of novel compounds within this chemical class.
Introduction
This compound and its analogues represent a versatile scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. These include potential applications as anticoagulants, and antiproliferative agents.[1][2] This technical guide details the foundational in vitro assays employed to characterize the bioactivity of two key classes of this compound derivatives: N-phenyl-2-(phenyl-amino) acetamide derivatives with anticoagulant properties and 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives with antiproliferative effects.
Anticoagulant Activity of N-Phenyl-2-(phenyl-amino) Acetamide Derivatives
A series of N-phenyl-2-(phenyl-amino) acetamide derivatives have been synthesized and evaluated for their potential as anticoagulants through the inhibition of Factor VIIa (FVIIa), a critical serine protease in the extrinsic pathway of the coagulation cascade.[1]
Data Presentation
The anticoagulant activity of synthesized N-phenyl-2-(phenyl-amino) acetamide derivatives was assessed by measuring the prothrombin time (PT).[1]
| Compound | Prothrombin Time (seconds) |
| 4 | 20 |
| 7 | 25 |
| 15 | 16 |
| 16 | 25 |
| 19 | 20 |
| Warfarin (Standard) | 60 |
| Control | 14 ± 2 |
| Table 1: In Vitro Anticoagulant Activity of N-Phenyl-2-(phenyl-amino) Acetamide Derivatives[1] |
Experimental Protocol: Prothrombin Time (PT) Assay
The prothrombin time assay is a fundamental screening test to evaluate the extrinsic and common pathways of coagulation.[3][4]
Objective: To determine the time taken for clot formation in plasma after the addition of a thromboplastin reagent.
Materials:
-
Platelet-poor plasma
-
Brain thromboplastin
-
0.025 M Calcium chloride solution, pre-warmed to 37°C
-
Test compounds dissolved in a suitable solvent
-
Warfarin (as a standard)
-
Water bath (37°C)
-
Stopwatch
-
Test tubes
Procedure:
-
Control Measurement:
-
Pipette 0.1 mL of plasma into a test tube.
-
Add 0.1 mL of brain thromboplastin to the plasma.
-
Incubate the mixture at 37°C for 2 minutes.
-
Add 0.1 mL of pre-warmed calcium chloride solution to initiate the reaction and simultaneously start a stopwatch.
-
Observe the mixture for the formation of a fibrin clot.
-
Stop the stopwatch at the first sign of clot formation and record the time.
-
-
Test Compound Measurement:
-
Pipette 0.1 mL of plasma into a test tube.
-
Add 0.1 mL of the test compound solution (e.g., 100 mg/mL).
-
Incubate the mixture at 37°C for 5 minutes.
-
Add 0.1 mL of brain thromboplastin.
-
Incubate the mixture at 37°C for 2 minutes.
-
Add 0.1 mL of pre-warmed calcium chloride solution and start the stopwatch.
-
Record the time of fibrin clot formation. An elongation in prothrombin time compared to the control indicates anticoagulant activity.[1]
-
Signaling Pathway
Antiproliferative Activity of 2-acetamide-5-phenylthio-1,3,4-thiadiazole Derivatives
A novel series of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives bearing a phenyl urea moiety have been synthesized and assessed for their antiproliferative effects against various human cancer cell lines.[2] These compounds were designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[2]
Data Presentation
The cytotoxic activity of the synthesized derivatives was evaluated using the MTT assay. The results are presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | IC50 (µM) |
| 9e (4-chloro derivative) | A431 (Skin Carcinoma) | 5.3 |
| HT-29 (Colon Carcinoma) | >50 | |
| PC3 (Prostate Carcinoma) | >50 | |
| HDF (Normal Fibroblast) | >50 | |
| Sorafenib (Standard) | A431 (Skin Carcinoma) | 6.8 |
| Table 2: In Vitro Cytotoxic Activity of the Most Potent 2-acetamide-5-phenylthio-1,3,4-thiadiazole Derivative[2] |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5]
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Materials:
-
Human cancer cell lines (e.g., A431, HT-29, PC3) and a normal cell line (e.g., HDF)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of approximately 5x10³ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with medium only (blank) and cells with medium and vehicle (control).
-
Incubate the plates for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plates for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Signaling Pathway
References
- 1. ijper.org [ijper.org]
- 2. Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 4. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
An In-depth Technical Guide to the Fundamental Chemical Reactions of 2-(Phenylthio)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenylthio)acetamide is a versatile organic compound characterized by a phenylthio group linked to an acetamide moiety. This unique structural arrangement imparts a range of chemical reactivities that make it a valuable building block in synthetic organic chemistry and a scaffold of interest in medicinal chemistry. Its derivatives have shown promise in various therapeutic areas, including oncology and immunology, by interacting with key biological pathways. This technical guide provides a comprehensive overview of the fundamental chemical reactions of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of its synthetic utility and biological interactions.
Core Chemical Reactions
The reactivity of this compound is primarily governed by the amide and the phenylthio functionalities. These groups allow for a variety of chemical transformations, including synthesis of the core structure, hydrolysis of the amide bond, oxidation of the sulfur atom, and its use as a precursor for the synthesis of complex heterocyclic systems.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the nucleophilic substitution of a haloacetamide with thiophenol.
Experimental Protocol: Synthesis of this compound from Thiophenol and 2-Chloroacetamide
-
Materials: Thiophenol, 2-chloroacetamide, sodium hydroxide (NaOH), ethanol, water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (4.0 g, 0.1 mol) in ethanol (100 mL).
-
To this solution, add thiophenol (11.0 g, 0.1 mol) dropwise at room temperature.
-
After the addition is complete, add 2-chloroacetamide (9.35 g, 0.1 mol) portion-wise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallization from an ethanol/water mixture can be performed for further purification.
-
Table 1: Synthesis of this compound and its Derivatives - Reaction Conditions and Yields
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| Thiophenol, 2-Chloroacetamide | NaOH, Ethanol, Reflux | This compound | 85-95 | Adapted from general procedures |
| 2-[(Diphenylmethyl)thio]acetic acid | Methanol, H₂SO₄ (cat.), reflux; then NH₃ | 2-[(Diphenylmethyl)thio]acetamide | 90-95 | [1][2] |
| 2-[(Diphenylmethyl)thio]acetic acid | n-Butanol, H₂SO₄ (cat.), reflux; then NH₃ in Methanol | 2-[(Diphenylmethyl)thio]acetamide | 90-94 | [1] |
| 2-[(Diphenylmethyl)thio]acetic acid | Thionyl chloride; then NH₃ | 2-[(Diphenylmethyl)thio]acetamide | 86 | [2] |
Workflow for the Synthesis of this compound
Hydrolysis of this compound
The amide bond in this compound can be cleaved under acidic or basic conditions to yield 2-(phenylthio)acetic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
-
Materials: this compound, sulfuric acid (H₂SO₄), water.
-
Procedure:
-
In a round-bottom flask, suspend this compound (16.7 g, 0.1 mol) in water (100 mL).
-
Slowly add concentrated sulfuric acid (10 mL) to the suspension with cooling.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude 2-(phenylthio)acetic acid can be recrystallized from a suitable solvent like water or an ethanol/water mixture.
-
Table 2: Hydrolysis of Acetamides - Reaction Conditions
| Substrate | Reagents and Conditions | Product | Reference |
| Phenylacetamide | 35% HCl, reflux | Phenylacetic acid | [3] |
| Acetamide/Propionamide | HCl in Water/Ethylene Glycol | Acetic Acid/Propionic Acid | |
| This compound | H₂SO₄, Water, Reflux | 2-(Phenylthio)acetic acid | Adapted from general procedures |
Oxidation of the Sulfur Atom
The sulfur atom in the phenylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.
Experimental Protocol: Oxidation to 2-(Phenylsulfinyl)acetamide (Sulfoxide)
-
Materials: this compound, hydrogen peroxide (30% H₂O₂), acetic acid.
-
Procedure:
-
Dissolve this compound (8.35 g, 0.05 mol) in glacial acetic acid (50 mL) in a round-bottom flask.
-
Cool the solution in an ice bath and add 30% hydrogen peroxide (5.7 mL, 0.055 mol) dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into cold water (200 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude sulfoxide.
-
Purification can be achieved by column chromatography or recrystallization.
-
Experimental Protocol: Oxidation to 2-(Phenylsulfonyl)acetamide (Sulfone)
-
Materials: this compound, hydrogen peroxide (30% H₂O₂), acetic acid.
-
Procedure:
-
Dissolve this compound (8.35 g, 0.05 mol) in glacial acetic acid (50 mL).
-
Add an excess of 30% hydrogen peroxide (e.g., 11.4 mL, 0.11 mol, 2.2 equivalents).
-
Heat the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours, monitoring by TLC until the starting material and sulfoxide are consumed.
-
Follow the same workup and purification procedure as for the sulfoxide.
-
Table 3: Oxidation of Sulfides - Reagents and Products
| Substrate | Oxidizing Agent | Conditions | Product | Reference |
| Organic Sulfides | H₂O₂, Acetic Acid | Room Temperature | Sulfoxides | [4] |
| Organic Sulfides | H₂O₂, Acetic Acid, Amberlyst 15 | Elevated Temperature | Sulfones | [4] |
| 2-[(Diphenylmethyl)thio]acetamide | H₂O₂ | - | Modafinil (Sulfoxide) | [1][2] |
Reaction Scheme for Oxidation
Synthesis of Heterocyclic Compounds
This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing sulfur and nitrogen atoms, such as thiadiazoles and benzo[b]thiophenes.
a) Synthesis of 1,3,4-Thiadiazoles
Derivatives of this compound can be cyclized with thiosemicarbazide to form 1,3,4-thiadiazole rings.[5][6]
Experimental Protocol: Synthesis of 2-Amino-5-(phenylthiomethyl)-1,3,4-thiadiazole
-
Materials: 2-(Phenylthio)acetic acid, thiosemicarbazide, concentrated sulfuric acid.
-
Procedure:
-
In a flask, mix 2-(phenylthio)acetic acid (16.8 g, 0.1 mol) and thiosemicarbazide (9.1 g, 0.1 mol).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (50 mL) with stirring, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize from ethanol to obtain the pure product.
-
b) Synthesis of Benzo[b]thiophenes
Derivatives of this compound can undergo intramolecular cyclization reactions, often promoted by palladium catalysts, to form the benzo[b]thiophene scaffold.[7] This typically involves the formation of a new carbon-carbon or carbon-sulfur bond.
Biological Significance and Signaling Pathways
Derivatives of this compound have been investigated for their potential as therapeutic agents. Two key areas of interest are their roles as VEGFR-2 inhibitors and their interaction with the caspase-1 signaling pathway.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Certain 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of VEGFR-2.[5][6] Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival, ultimately inhibiting angiogenesis.
VEGFR-2 Signaling Pathway and Inhibition
Caspase-1 Interaction
Caspase-1 is a key inflammatory enzyme that, upon activation within a multiprotein complex called the inflammasome, processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their active forms. A derivative of this compound has been shown to regulate caspase-1 activation, suggesting its potential in managing inflammatory conditions like allergic rhinitis. By interacting with the active site of caspase-1, these compounds can modulate the inflammatory response.
Caspase-1 Activation Pathway
Conclusion
This compound is a molecule of significant interest due to its accessible synthesis and the diverse reactivity of its functional groups. It serves as a key intermediate for the preparation of more complex molecules, including biologically active heterocyclic compounds. The ability of its derivatives to interact with important signaling pathways, such as those mediated by VEGFR-2 and caspase-1, highlights its potential in the development of novel therapeutics. This guide provides a foundational understanding of the core chemical principles and experimental methodologies associated with this compound, offering a valuable resource for researchers in the fields of chemical synthesis and drug discovery.
References
- 1. US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]
- 2. WO2004075827A2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unraveling the Molecular Intricacies of 2-(Phenylthio)acetamide and Its Derivatives: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, exploring the mechanism of action of compounds centered around the 2-(Phenylthio)acetamide core. While this compound itself is a key synthetic precursor, its derivatives have demonstrated significant potential as antiproliferative and anti-inflammatory agents. This document details the established mechanisms, presents key quantitative data, outlines relevant experimental protocols, and visualizes the complex biological pathways involved.
Core Biological Activities: From Inflammation to Oncology
Research into derivatives of this compound has unveiled promising activities across different therapeutic areas. A notable derivative, 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA), has been identified as a potential agent for managing allergic rhinitis.[1] In the realm of oncology, various derivatives, particularly those incorporating a 1,3,4-thiadiazole moiety, have been synthesized and evaluated for their antiproliferative effects against several cancer cell lines.[1]
Mechanism of Action: A Tale of Two Pathways
The biological effects of this compound derivatives are primarily attributed to their modulation of key signaling pathways involved in inflammation and cancer progression.
Anti-Inflammatory and Anti-Allergic Pathway
The derivative 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA) has been shown to exert its anti-allergic effects by targeting the Caspase-1/NF-κB signaling cascade.[2][3] Identified through molecular docking simulations with the Caspase-1 protein, PA effectively downregulates the expression of Thymic Stromal Lymphopoietin (TSLP), a key cytokine in allergic inflammation.[2][3] This is achieved by inhibiting the activation of Caspase-1, which in turn prevents the activation and phosphorylation of Nuclear Factor-κB (NF-κB) and the degradation of its inhibitor, IκBα.[2]
Antiproliferative and Pro-Apoptotic Pathway
In oncology, 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] By inhibiting the phosphorylation of VEGFR-2, these compounds can interfere with downstream signaling pathways crucial for tumor angiogenesis and cell proliferation.[4]
Furthermore, many phenylacetamide derivatives induce apoptosis in cancer cells. This programmed cell death is often mediated through the intrinsic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as Caspase-3, culminating in DNA fragmentation and cell death.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of various this compound derivatives.
Table 1: Anti-inflammatory/Anti-allergic Activity
| Compound | Assay | Target Cell Line | Concentration | Result |
| 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA) | TSLP Production Inhibition | HMC-1 | 1µM | 87.71 ± 5.20% inhibition[2] |
Table 2: Antiproliferative Activity
| Derivative Class | Target Cell Line | IC50 Value (µM) |
| Phenylacetamide Derivative (3d) | MDA-MB-468 | 0.6 ± 0.08[2] |
| Phenylacetamide Derivative (3d) | PC-12 | 0.6 ± 0.08[2] |
| Phenylacetamide Derivatives (3c, 3d) | MCF-7 | 0.7 ± 0.08 and 0.7 ± 0.4[2] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivative (3g) | MDA | 9[3] |
Key Experimental Protocols
Standard methodologies are crucial for the evaluation of these compounds. Below are detailed protocols for key assays.
Cell Viability and Antiproliferative Assay (MTT Assay)
This assay quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the this compound derivative for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of Caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the test compound. Collect and wash the cells, then lyse them on ice using a specific lysis buffer. Centrifuge to pellet debris and collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of the lysate (e.g., using a Bradford assay).
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well. Add reaction buffer containing DTT.
-
Substrate Addition: Initiate the reaction by adding the Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Data Acquisition: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, indicating Caspase-3 activity.
Western Blotting for Apoptotic Proteins (Bax/Bcl-2)
This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells, then lyse them in RIPA buffer containing protease inhibitors. Quantify protein concentration.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the relative protein expression levels.
References
An In-Depth Technical Guide to 2-(Phenylthio)acetamide: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Phenylthio)acetamide, a molecule of interest in medicinal chemistry. The document details its historical synthesis, modern preparative methods with specific experimental protocols, and an exploration of its biological activities. A key focus is its role as an anti-inflammatory agent through the inhibition of the caspase-1 and NF-κB signaling pathways. Quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding for researchers and drug development professionals.
Introduction
This compound is a sulfur-containing organic compound that has garnered attention for its potential therapeutic properties. Its structure, featuring a phenylthio group linked to an acetamide moiety, makes it a subject of interest for investigating structure-activity relationships in various biological contexts. This guide aims to consolidate the current knowledge on its discovery, synthesis, and mechanism of action, with a particular focus on its anti-inflammatory effects.
Discovery and Historical Synthesis
The reaction of thiol compounds with chloroacetamide has been a known synthetic route for related molecules. The core reaction involves the deprotonation of a thiol to form a more nucleophilic thiolate, which then displaces a halide from an alpha-halo-substituted amide.
Synthetic Methodologies
Several methods have been developed for the synthesis of this compound and its derivatives. The traditional approach remains widely used due to its straightforward nature.
Traditional Synthesis: Nucleophilic Substitution
The most common and established method for synthesizing this compound is the reaction of thiophenol with 2-chloroacetamide in the presence of a base. The base deprotonates the thiophenol to form the thiophenolate anion, a potent nucleophile that readily displaces the chloride from 2-chloroacetamide.
Experimental Protocol:
-
Materials: Thiophenol, 2-chloroacetamide, a suitable base (e.g., sodium hydroxide, potassium carbonate), and a polar aprotic solvent (e.g., acetone, DMF).
-
Procedure:
-
To a solution of thiophenol (1 equivalent) in the chosen solvent, add the base (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to generate the thiophenolate.
-
Add a solution of 2-chloroacetamide (1 equivalent) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data for Related Syntheses:
While specific yield data for the direct synthesis of this compound is not consistently reported across various sources, the synthesis of structurally similar N-substituted 2-chloroacetamides and their subsequent reactions provide an indication of expected yields.
| Reactants | Product | Yield (%) | Reference |
| Aqueous o-methoxy aniline and chloroacetyl chloride | 2-chloro-N-(2-methoxyphenyl)acetamide | 59.62 | [1] |
| Aqueous m-chloro aniline and chloroacetyl chloride | 2-chloro-N-(3-chlorophenyl)acetamide | 70.32 | [1] |
| 2-[(Diphenylmethyl)thio]acetic acid and ammonia | 2-[(Diphenylmethyl)thio]acetamide | 86 | [2] |
One-Pot Synthesis of Derivatives
More recent synthetic strategies have focused on the efficient one-pot synthesis of this compound derivatives. These methods often involve multi-component reactions that reduce the number of synthetic steps and purification procedures.
Experimental Workflow: One-Pot Synthesis of a this compound Derivative
Caption: General workflow for the traditional synthesis of this compound.
Biological Activity and Mechanism of Action
This compound has been investigated for a range of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects. Its anti-inflammatory properties are of particular interest and are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.
Inhibition of Caspase-1 and the NLRP3 Inflammasome
Research has indicated that this compound and its derivatives can act as inhibitors of caspase-1, a key enzyme in the inflammatory cascade. Caspase-1 is responsible for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). The activation of caspase-1 is often mediated by a multi-protein complex known as the inflammasome, with the NLRP3 inflammasome being a well-studied example. By inhibiting caspase-1, this compound can effectively suppress the production of these potent inflammatory mediators. Molecular docking studies suggest that the carbonyl group of such inhibitor molecules may form a covalent bond with the cysteine residue (Cys285) in the active site of caspase-1, leading to its inhibition.[3][4]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, including those for pro-inflammatory cytokines.[5][6]
This compound has been shown to interfere with this pathway. By inhibiting upstream signals that lead to IKK activation, it can prevent the degradation of IκBα and thereby block the nuclear translocation of NF-κB. This, in turn, suppresses the transcription of NF-κB-dependent pro-inflammatory genes.
Signaling Pathway of this compound in Inflammation
Caption: Inhibition of Caspase-1 and NF-κB pathways by this compound.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry, demonstrating significant anti-inflammatory properties through the dual inhibition of caspase-1 and the NF-κB signaling pathway. The traditional synthetic route via nucleophilic substitution remains a practical method for its preparation. Further research into the optimization of its synthesis and a more detailed elucidation of its interactions with biological targets will be crucial for the development of novel therapeutic agents based on this promising molecule. The provided experimental frameworks and pathway diagrams serve as a foundational resource for researchers in this field.
References
- 1. ijpsr.info [ijpsr.info]
- 2. US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]
- 3. Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(Phenylthio)acetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(Phenylthio)acetamide, a versatile building block in modern organic synthesis. This document details its application in the construction of diverse heterocyclic systems and as a precursor for biologically active molecules. Detailed experimental protocols for key transformations, alongside tabulated quantitative data, are provided to facilitate practical application in the laboratory.
Application Notes
This compound is a valuable reagent in organic synthesis due to the presence of three key functional groups: a reactive amide, a nucleophilic sulfur atom, and an aromatic phenyl ring that can be further functionalized. This unique combination allows for its participation in a variety of chemical transformations, making it a versatile precursor for a range of molecular scaffolds.
Precursor for Heterocyclic Synthesis
A primary application of this compound and its derivatives is in the synthesis of sulfur and nitrogen-containing heterocycles, which are prevalent in many pharmaceutical agents.
-
1,3,4-Thiadiazoles: this compound can be a key starting material for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. These compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis typically involves the conversion of the acetamide moiety to a thioamide or a related reactive intermediate, followed by cyclization with an appropriate reagent. For instance, derivatives of 2-acetamide-5-phenylthio-1,3,4-thiadiazole have been synthesized and evaluated as potential VEGFR-2 inhibitors for cancer therapy.[1][2]
-
1,3,4-Oxadiazoles: Analogous to thiadiazole synthesis, the acetamide functionality can be manipulated to form 1,3,4-oxadiazole rings. 5-substituted 1,3,4-oxadiazole-2-thiols can be prepared from the corresponding acid hydrazides, which can be derived from 2-(phenylthio)acetic acid, a close derivative of this compound.[3] These oxadiazole derivatives also exhibit a range of pharmacological activities.
-
Benzothiazoles: The phenylthio moiety can participate in cyclization reactions to form benzothiazole derivatives. This can be achieved through intramolecular electrophilic cyclization of activated intermediates.
Synthesis of Biologically Active Molecules
The structural motif of this compound is found in various biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications.
-
Anticancer Agents: As mentioned, 1,3,4-thiadiazole derivatives bearing the phenylthioacetamide scaffold have shown promise as antiproliferative agents by inhibiting key enzymes in cancer progression like VEGFR-2.[1][2]
-
Antimicrobial and Antifungal Agents: The incorporation of the this compound moiety into heterocyclic systems has been shown to impart antimicrobial and antifungal properties.[4][5]
-
Analgesic and Anti-inflammatory Agents: N-phenyl substituted 2-thioacetamides have been evaluated for their analgesic and anti-inflammatory activities.[4]
Data Presentation
Table 1: Synthesis of 2-Amino-5-substituted-1,3,4-Thiadiazoles
| Carboxylic Acid Reactant | Product | Reaction Conditions | Yield (%) | Reference |
| Acetic Acid | 2-Amino-5-methyl-1,3,4-thiadiazole | Thiosemicarbazide, Polyphosphoric acid, 105-116°C, 50 min | 89.1 | [6] |
| Propionic Acid | 2-Amino-5-ethyl-1,3,4-thiadiazole | Thiosemicarbazide, Polyphosphoric acid, 102-111°C, 1.5 h | 92.5 | [6] |
| n-Butyric Acid | 2-Amino-5-propyl-1,3,4-thiadiazole | Thiosemicarbazide, Polyphosphoric acid | - | [6] |
| Isovaleric Acid | 2-Amino-5-isobutyl-1,3,4-thiadiazole | Thiosemicarbazide, Polyphosphoric acid | - | [6] |
| 4-Pyridinecarboxylic acid | 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole | Thiosemicarbazide, PCl₅, rt, solid-phase | 95.3 | [7] |
| 3,5-Dinitrobenzoic acid | 2-Amino-5-(3,5-dinitrophenyl)-1,3,4-thiadiazole | Thiosemicarbazide, PCl₅, rt, solid-phase | 95.7 | [7] |
Table 2: Synthesis of N-Phenyl-2-(phenylamino)acetamide Derivatives
| Primary Amine | Product | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Aniline | N-Phenyl-2-(phenylamino)acetamide | Chloroacetic acid, NaOH; then SOCl₂; then Aniline | - | - | [8] |
| 4-Nitroaniline | N-(4-Nitrophenyl)-2-(phenylamino)acetamide | Chloroacetic acid, NaOH; then SOCl₂; then 4-Nitroaniline | 91.54 | 142-144 | [8] |
Experimental Protocols
Protocol 1: Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted this compound derivatives from 2-(phenylthio)acetic acid.
Materials:
-
2-(Phenylthio)acetic acid
-
Thionyl chloride (SOCl₂)
-
Substituted aniline or other primary/secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(phenylthio)acetic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-(phenylthio)acetyl chloride is used in the next step without further purification.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-substituted this compound.
Protocol 2: Synthesis of 5-(Phenylthiomethyl)-1,3,4-oxadiazole-2-thiol
This protocol describes the synthesis of a 1,3,4-oxadiazole derivative starting from 2-(phenylthio)acetic acid, a precursor readily available from this compound hydrolysis.
Materials:
-
2-(Phenylthio)acetic acid
-
Ethanol
-
Hydrazine hydrate
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ice
Procedure:
-
Esterification: Reflux a mixture of 2-(phenylthio)acetic acid (1.0 eq) in ethanol with a catalytic amount of sulfuric acid for 4-6 hours. After cooling, neutralize the mixture and extract the ethyl 2-(phenylthio)acetate.
-
Hydrazide Formation: Reflux the obtained ester (1.0 eq) with hydrazine hydrate (2.0 eq) in ethanol for 6-8 hours. Cool the reaction mixture to obtain the crude 2-(phenylthio)acetohydrazide, which can be purified by recrystallization.
-
Cyclization: Dissolve the 2-(phenylthio)acetohydrazide (1.0 eq) in ethanol containing potassium hydroxide (1.1 eq). Add carbon disulfide (1.5 eq) dropwise while cooling the mixture in an ice bath.
-
Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it onto crushed ice.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-(phenylthiomethyl)-1,3,4-oxadiazole-2-thiol.
Mandatory Visualizations
Caption: Workflow for the synthesis of N-substituted this compound.
References
- 1. Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 8. ijper.org [ijper.org]
Application Notes and Protocols for the Synthesis of 2-(Phenylthio)acetamide
These application notes provide a detailed experimental protocol for the synthesis of 2-(Phenylthio)acetamide, a compound of interest for researchers in medicinal chemistry and drug development. The protocol is based on the nucleophilic substitution reaction between thiophenol and 2-chloroacetamide.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and related derivatives, providing a comparative overview of different synthetic approaches.
| Starting Materials | Base/Catalyst | Solvent(s) | Reaction Conditions | Product | Yield (%) | Reference |
| Thiophenol, 2-Chloroacetamide | Sodium Hydroxide | Water | 60-70°C | This compound | ~95% | [1] |
| 2-[(Diphenylmethyl)thio]acetic acid, Methanol | Sulfuric Acid | Methanol | Reflux, followed by reaction with ammonia | 2-[(Diphenylmethyl)thio]acetamide | 90-95% | [2] |
| 2-[(Diphenylmethyl)thio]acetic acid, Ethanol | Sulfuric Acid | Ethanol | Reflux, followed by reaction with ammonia | 2-[(Diphenylmethyl)thio]acetamide | 90-94% | [2] |
| 2-[(Diphenylmethyl)thio]acetic acid, n-Propanol | Sulfuric Acid | n-Propanol | Reflux, followed by reaction with ammonia | 2-[(Diphenylmethyl)thio]acetamide | 90-94% | [2] |
| 2-[(Diphenylmethyl)thio]acetic acid, n-Butanol | Sulfuric Acid | n-Butanol | Reflux, followed by reaction with ammonia | 2-[(Diphenylmethyl)thio]acetamide | 90-94% | [2] |
| Diphenylmethanol, Thiourea, 2-Chloroacetamide | Hydrobromic Acid, NaOH | Water, Methanol | Reflux, then 60-65°C | Diphenylmethylthioacetamide | 71% | [3] |
Experimental Protocol
This protocol details the synthesis of this compound via the reaction of thiophenol with 2-chloroacetamide.
Materials:
-
Thiophenol
-
2-Chloroacetamide
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a specific molar equivalent of sodium hydroxide in deionized water.
-
Addition of Thiophenol: To the stirred sodium hydroxide solution, add one molar equivalent of thiophenol dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure the formation of sodium thiophenolate.
-
Addition of 2-Chloroacetamide: Dissolve one molar equivalent of 2-chloroacetamide in a minimal amount of water and add it to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with continuous stirring. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If not, the aqueous solution can be extracted with a suitable organic solvent.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Diagram of the Synthetic Workflow:
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
2-(Phenylthio)acetamide: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Application Note
Introduction
2-(Phenylthio)acetamide is a versatile and readily accessible precursor for the synthesis of a wide array of heterocyclic compounds. The presence of the reactive acetamide and phenylthio moieties allows for diverse cyclization strategies, leading to the formation of valuable scaffolds in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of various biologically active heterocycles, including 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazoles, using this compound as a key starting material. The synthesized compounds have shown potential as inhibitors of key signaling pathways implicated in cancer, such as the VEGFR-2 and apoptotic pathways.
Synthesis of 2-Amino-5-(phenylthio)methyl-1,3,4-thiadiazole
The 1,3,4-thiadiazole scaffold is a prevalent motif in many pharmacologically active compounds. The synthesis of 2-amino-5-(phenylthio)methyl-1,3,4-thiadiazole from this compound proceeds via a two-step sequence involving the initial conversion to 2-(phenylthio)acetohydrazide, followed by cyclization with carbon disulfide.
Experimental Protocol: Synthesis of 2-(Phenylthio)acetohydrazide
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) in ethanol (100 mL).
-
To this solution, add hydrazine hydrate (0.2 mol, 80%) dropwise with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure 2-(phenylthio)acetohydrazide.
Experimental Protocol: Synthesis of 2-Amino-5-(phenylthio)methyl-1,3,4-thiadiazole
Materials:
-
2-(Phenylthio)acetohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
Procedure:
-
In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.12 mol) in ethanol (100 mL) and cool the solution in an ice bath.
-
To the cooled solution, add 2-(phenylthio)acetohydrazide (0.1 mol) with continuous stirring.
-
After the hydrazide has dissolved, add carbon disulfide (0.12 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water (200 mL).
-
Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol to yield 2-amino-5-(phenylthio)methyl-1,3,4-thiadiazole.
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 2-(Phenylthio)acetohydrazide | This compound | Hydrazine hydrate | Ethanol | 8-12 | 85-95 |
| 2-Amino-5-(phenylthio)methyl-1,3,4-thiadiazole | 2-(Phenylthio)acetohydrazide | CS₂, KOH | Ethanol | 4-6 | 70-80 |
Synthesis of 5-((Phenylthio)methyl)-4H-1,2,4-triazole-3-thiol
1,2,4-Triazoles are another important class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 5-((phenylthio)methyl)-4H-1,2,4-triazole-3-thiol also utilizes 2-(phenylthio)acetohydrazide as a key intermediate.
Experimental Protocol: Synthesis of 5-((Phenylthio)methyl)-4H-1,2,4-triazole-3-thiol
Materials:
-
2-(Phenylthio)acetohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, prepare a solution of potassium hydroxide (0.12 mol) in a mixture of ethanol (80 mL) and water (20 mL).
-
Add 2-(phenylthio)acetohydrazide (0.1 mol) to the solution and stir until it dissolves.
-
Add carbon disulfide (0.12 mol) dropwise and stir the mixture at room temperature for 12-16 hours.
-
To this mixture, add hydrazine hydrate (0.2 mol, 80%).
-
Heat the reaction mixture to reflux for 6-8 hours, during which the evolution of hydrogen sulfide gas may be observed.
-
After reflux, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-((phenylthio)methyl)-4H-1,2,4-triazole-3-thiol.
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 5-((Phenylthio)methyl)-4H-1,2,4-triazole-3-thiol | 2-(Phenylthio)acetohydrazide | CS₂, KOH, Hydrazine hydrate | Ethanol/Water | 6-8 (reflux) | 65-75 |
Synthesis of 2-Amino-4-phenylthiazole Derivatives
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. In a modified approach, this compound can act as the thioamide component, reacting with an α-haloketone to form the thiazole ring.
Experimental Protocol: Synthesis of N-(4-Phenylthiazol-2-yl)-2-(phenylthio)acetamide
Materials:
-
This compound
-
2-Bromoacetophenone
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Sodium bicarbonate solution (5%)
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and 2-bromoacetophenone (10 mmol) in ethanol (50 mL).
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, slowly add 5% sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.
-
The product will precipitate out of the solution.
-
Filter the precipitate, wash with water, and then with a small amount of cold ethanol.
-
Dry the product. Recrystallization from ethanol can be performed for further purification.
| Compound | Starting Materials | Solvent | Reaction Time (h) | Yield (%) |
| N-(4-Phenylthiazol-2-yl)-2-(phenylthio)acetamide | This compound, 2-Bromoacetophenone | Ethanol | 4-6 | 60-70 |
Biological Activity and Signaling Pathways
Derivatives of the synthesized heterocyclic compounds have shown promising biological activities, particularly as anticancer agents. For instance, certain 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Inhibition of VEGFR-2 signaling can disrupt angiogenesis, a critical process for tumor growth and metastasis. Furthermore, these compounds have been observed to induce apoptosis, or programmed cell death, in cancer cells, often through the modulation of the Bax/Bcl-2 protein family.[1]
References
Application of 2-(Phenylthio)acetamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenylthio)acetamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides detailed application notes on their use as anticancer and anti-allergic agents, supported by experimental protocols and mechanistic insights. The core structure, featuring a phenylthio group attached to an acetamide moiety, serves as a key building block for the synthesis of more complex heterocyclic compounds.[1]
Anticancer Applications: Targeting VEGFR-2
Derivatives of this compound have emerged as promising candidates for cancer therapy, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2][3] Inhibition of VEGFR-2 signaling can effectively starve tumors of essential nutrients and oxygen, leading to the suppression of their growth and proliferation.
A novel series of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives bearing a phenyl urea moiety has been synthesized and evaluated for their antiproliferative activities.[4] These compounds have shown significant cytotoxic effects against various human cancer cell lines.
Quantitative Data
The cytotoxic and VEGFR-2 inhibitory activities of synthesized 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives are summarized below.
| Compound | Modification | Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) |
| 9e | 4-chloro-phenylurea | A431 (Skin Carcinoma) | 8.23 ± 0.71 | 0.12 ± 0.01 |
| HT-29 (Colon Carcinoma) | 15.41 ± 1.23 | |||
| PC3 (Prostate Carcinoma) | 19.87 ± 2.11 | |||
| 9d | 3-chloro-phenylurea | A431 | 12.65 ± 1.09 | 0.25 ± 0.03 |
| 9f | 4-bromo-phenylurea | A431 | 9.87 ± 0.88 | 0.18 ± 0.02 |
| Sorafenib | (Reference Drug) | A431 | 5.62 ± 0.45 | 0.09 ± 0.01 |
Data extracted from a study on novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives.
Signaling Pathway
The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[5][6][7] The 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives inhibit the initial phosphorylation of VEGFR-2, thereby blocking these downstream events.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocols
A multi-step synthesis is employed to generate the target compounds. The key steps involve the formation of a thiadiazole ring, followed by N-acetylation and subsequent reaction with a substituted phenyl isocyanate to introduce the urea moiety.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Plating: Seed cancer cells (e.g., A431, HT-29, PC3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a reference drug (e.g., Sorafenib) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Anti-Allergic Rhinitis Applications: Targeting Caspase-1
A derivative of this compound, specifically 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA), has been identified as a potential therapeutic agent for allergic rhinitis.[11] This compound was discovered through molecular docking simulations as an inhibitor of caspase-1.[11]
Allergic rhinitis is an inflammatory condition of the nasal passages triggered by allergens. Caspase-1 is a key enzyme in the inflammatory process, responsible for the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[12] By inhibiting caspase-1, the PA compound can effectively suppress the inflammatory cascade associated with allergic rhinitis.
Mechanism of Action
The proposed mechanism involves the downregulation of Thymic Stromal Lymphopoietin (TSLP), a cytokine that plays a critical role in the initiation of the allergic inflammatory response.[13] The inhibition of caspase-1 by the this compound derivative leads to the suppression of the NF-κB signaling pathway, which is a key regulator of TSLP expression.[13]
Caption: Caspase-1 mediated allergic inflammation pathway.
Experimental Protocols
The synthesis of this derivative involves multiple steps, starting from commercially available materials. A key step is the condensation of a phenylthioacetyl hydrazide with a phenoxy acetamide derivative containing a suitable functional group for the hydrazone formation.
An ovalbumin (OVA)-sensitized mouse model is a standard method to evaluate the efficacy of anti-allergic compounds.
-
Sensitization: Sensitize BALB/c mice by intraperitoneal injection of OVA emulsified in aluminum hydroxide gel on days 0 and 14.
-
Challenge: From day 21 to 27, challenge the mice intranasally with OVA.
-
Compound Administration: Administer the this compound derivative (PA) orally or intraperitoneally one hour before each OVA challenge.
-
Evaluation of Allergic Symptoms: Record the frequency of sneezing and nasal rubbing for 10 minutes after the final OVA challenge.
-
Sample Collection: Collect blood and nasal lavage fluid for the analysis of IgE levels and inflammatory cell counts.
-
Histological Analysis: Perfuse the nasal tissues for histological examination of eosinophil and mast cell infiltration.
Summary and Future Directions
This compound and its derivatives have demonstrated significant potential in medicinal chemistry as versatile scaffolds for the development of novel therapeutic agents. The anticancer activity through VEGFR-2 inhibition and the anti-allergic effects via caspase-1 modulation highlight the diverse pharmacological profiles of this class of compounds.
Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of the detailed molecular mechanisms of action will be crucial for their clinical development. The exploration of other potential therapeutic applications for this promising scaffold is also warranted.
References
- 1. Buy this compound | 22446-20-4 [smolecule.com]
- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide as a new lead compound for management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel compound 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide downregulates TSLP through blocking of caspase-1/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Phenylthio)acetamide in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Phenylthio)acetamide and its derivatives in cancer cell line research. The information compiled from various studies highlights the potential of these compounds as anticancer agents, detailing their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate. The following sections include quantitative data on their efficacy, detailed experimental protocols for key assays, and visual representations of the underlying biological processes.
Data Presentation: Cytotoxic Activity of this compound Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound derivatives against a range of human cancer cell lines. This data is crucial for comparing the potency of different analogs and identifying promising candidates for further development.
Table 1: IC50 Values of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives
| Compound | Substituent on Phenyl Ring | SKNMC (Neuroblastoma) IC50 (µM) | HT-29 (Colon) IC50 (µM) | PC3 (Prostate) IC50 (µM) |
| 3b | m-Fluoro | - | - | 12.6 ± 0.302[1] |
| 3c | p-Fluoro | - | > 25[1] | - |
| 3d | o-Chloro | 4.5 ± 0.035[1] | - | - |
| 3h | m-Methoxy | - | 3.1 ± 0.030[1] | - |
| Doxorubicin | (Reference Drug) | 0.8 ± 0.041[1] | 0.9 ± 0.025[1] | 1.1 ± 0.033[1] |
Table 2: IC50 Values of Phenylacetamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 3c | MCF-7 (Breast) | 0.7 ± 0.4[2] |
| 3d | MDA-MB-468 (Breast) | 0.6 ± 0.08[2] |
| 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08[2] |
| 3j (p-nitro) | MDA-MB-468 (Breast) | 0.76 ± 0.09[2] |
| Doxorubicin | MDA-MB-468 (Breast) | 0.38 ± 0.07[2] |
Table 3: IC50 Values of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [3]
| Compound | Substituent on N-phenyl Ring | PC3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 2b | m-Nitro | 52 | - |
| 2c | p-Nitro | 80 | 100 |
| Imatinib | (Reference Drug) | 40 | 98 |
Table 4: IC50 Values of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Derivatives [4]
| Compound | Substituent on Benzyl Ring | PC3 (Prostate) IC50 (µM) | U87 (Glioblastoma) IC50 (µM) | MDA (Breast) IC50 (µM) |
| 3g | m-Methoxy | > 50 | > 50 | 9 |
| Imatinib | (Reference Drug) | - | - | 20 |
Table 5: IC50 Values of 2-(4H-1,2,4-triazole-3-ylthio)acetamide Derivatives [5]
| Compound | Cancer Cell Line | IC50 (µM) |
| 18 | PC-3 (Prostate) | 5.96 |
| 19 | A549 (Lung) | 7.90 |
| 25 | K-562 (Leukemia) | 7.71 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer effects of this compound derivatives.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC3, MCF7, A549) in a 96-well plate at a density of 8,000-10,000 cells per well. Incubate for 24-48 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions.[6]
-
Incubation: Incubate the plates for 48-96 hours, depending on the cell line's doubling time.[4]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Discard the medium and add 60-100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the control (DMSO-treated cells).
Apoptosis Assays
These assays determine whether the compounds induce programmed cell death.
This assay measures the activity of key executioner caspases, such as caspase-3, -8, and -9.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentrations of the this compound derivative for the specified time.
-
Cell Lysis: Lyse the cells using a specific lysis buffer provided with a commercial caspase activity kit.
-
Substrate Addition: Add the caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.
-
Incubation: Incubate the mixture according to the kit's instructions to allow for the cleavage of the substrate by the active caspase.
-
Signal Detection: Measure the resulting colorimetric or fluorometric signal using a plate reader. The signal intensity is proportional to the caspase activity.
This assay detects the fragmentation of DNA that occurs during apoptosis.
Protocol:
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based fixative, followed by permeabilization with a detergent-based solution.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP). TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Detection: Detect the incorporated labeled nucleotides using a fluorescently labeled antibody or streptavidin conjugate.
-
Microscopy: Visualize the apoptotic cells (displaying a fluorescent signal) using a fluorescence microscope.
Cell Cycle Analysis
This method is used to determine the effect of the compounds on the progression of the cell cycle.
Protocol:
-
Cell Treatment: Culture and treat cancer cells with the compound of interest for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the compounds.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, phosphorylated Akt, VEGFR-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of action and experimental processes described in the literature for this compound derivatives.
Caption: A generalized workflow for screening this compound derivatives for anticancer activity.
Caption: Intrinsic and extrinsic apoptosis pathways induced by this compound derivatives.
Caption: Inhibition of VEGFR-2 and PI3K/Akt signaling pathways by this compound derivatives.
Caption: Induction of G2/M cell cycle arrest through downregulation of Cdk1 and Cyclin B1.
References
- 1. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for a Cellular Anti-Inflammatory Assay Using 2-(Phenylthio)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key cellular event in inflammation is the activation of macrophages, which, upon stimulation by agents like lipopolysaccharide (LPS), produce a cascade of pro-inflammatory mediators. These include nitric oxide (NO), a signaling molecule involved in vasodilation and cytotoxicity, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which orchestrate the inflammatory response. The production of these mediators is largely regulated by intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
2-(Phenylthio)acetamide and its derivatives have emerged as a class of compounds with potential anti-inflammatory properties. This document provides detailed protocols to evaluate the anti-inflammatory effects of this compound in a well-established in vitro model of inflammation using LPS-stimulated murine macrophage RAW264.7 cells. The described assays will enable researchers to quantify the inhibitory effects of the compound on key inflammatory markers and to investigate its mechanism of action by analyzing its impact on crucial signaling pathways.
Data Presentation
Table 1: Effect of Acetamide Derivatives on Nitrite Production in LPS-Induced J774.A1 Macrophages
| Compound | Concentration (µM) | Nitrite (µM) | % Inhibition |
| Control | - | 0.8 ± 0.05 | - |
| LPS (1 µg/mL) | - | 25.4 ± 1.2 | 0 |
| LPS + Derivative 1 | 0.1 | 20.1 ± 1.1 | 20.9 |
| 1 | 15.3 ± 0.9 | 39.8 | |
| 10 | 8.7 ± 0.5 | 65.7 | |
| LPS + Derivative 2 | 0.1 | 22.5 ± 1.3 | 11.4 |
| 1 | 18.9 ± 1.0 | 25.6 | |
| 10 | 12.1 ± 0.7 | 52.4 |
Data is hypothetical and representative of typical results for acetamide derivatives.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of RAW264.7 macrophages and the procedure for treating the cells with this compound and LPS.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks, plates, and consumables
Procedure:
-
Cell Culture: Maintain RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plate for Griess assay and ELISA, 6-well plate for Western blotting) at a density of 1-2 x 10^5 cells/well for a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid cytotoxicity.
-
Cell Treatment:
-
For the experimental groups, replace the culture medium with fresh medium containing various concentrations of this compound and pre-incubate for 1-2 hours.
-
For the control and LPS-only groups, add fresh medium without the test compound.
-
-
LPS Stimulation: After the pre-incubation period, add LPS to the wells to a final concentration of 1 µg/mL (except for the untreated control group).
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis).
Nitric Oxide (NO) Production Measurement (Griess Assay)
This assay quantifies the amount of nitrite, a stable and quantifiable breakdown product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution (0-100 µM)
-
96-well microplate reader
Procedure:
-
Sample Collection: After the 24-hour incubation period, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard solution in fresh culture medium to generate a standard curve.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Cytokine Quantification (ELISA)
This protocol describes the quantification of TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block the wells with blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add 100 µL of cell culture supernatant and standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add the substrate solution. Incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is for the detection of key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-p38, p-ERK, p-JNK) signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.
Caption: The MAPK signaling pathway and potential points of inhibition by this compound.
Application Notes and Protocols: 2-(Phenylthio)acetamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Phenylthio)acetamide as a versatile chemical intermediate in organic synthesis and drug discovery. This document details synthetic methodologies, key applications in the development of therapeutic agents, and protocols for relevant biological assays.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a variety of heterocyclic compounds and biologically active molecules. Its structure, featuring a reactive phenylthio group and an acetamide moiety, allows for diverse chemical modifications, leading to the synthesis of compounds with potential applications in oncology, inflammatory diseases, and other therapeutic areas.
Synthetic Applications
This compound is a key intermediate in the synthesis of various derivatives, including those with antiproliferative, anti-inflammatory, and VEGFR-2 inhibitory activities.
Synthesis of this compound Derivatives
Several methods have been developed for the synthesis of this compound and its derivatives. The choice of method often depends on the desired scale, available starting materials, and functional group tolerance.
Table 1: Comparative Analysis of Synthetic Methods for this compound and its Derivatives
| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |
| One-Pot Sequential Synthesis | Benzo[d]thiazol-2-amines, iodoarenes, carboxylic acids, Copper(II) catalyst | Toluene | Reflux | 94.8%[1] | Efficient one-pot method with high purity. |
| Traditional Thioacetylation | 2-chloro-N-(4-sulfamoylphenyl)acetamide, thiophenol, base | Not specified | Not specified | Not specified | A well-established method involving nucleophilic substitution.[1] |
| Isothiouronium Salt Reaction | Isothiouronium salt, haloacetamide, sodium hydroxide | Water | 60-70°C | Up to 95%[1] | A traditional approach that avoids toxic or corrosive reagents. |
| Schotten-Baumann Reaction | Chloroacetic acid, primary aromatic amine, NaOH, thionyl chloride | Not specified | Reflux | Not specified | A multi-step process involving the formation of an acid chloride.[2] |
| N-Acylation Reaction | 2-aminothiophene-3-carbonitrile, activated 2-(thiophen-2-yl)acetic acid | Not specified | Not specified | 58% | Synthesis of a novel heterocyclic amide derivative.[1] |
Palladium-Catalyzed Sonogashira Coupling
A significant application of this compound derivatives is their use in palladium-catalyzed Sonogashira coupling reactions to form carbon-carbon bonds. This reaction is instrumental in constructing complex molecules, particularly in the synthesis of benzo[b]thiophene derivatives, with reported yields ranging from 52% to 94%.
Therapeutic Applications and Biological Activities
Derivatives of this compound have shown promise in various therapeutic areas, primarily due to their ability to interact with key biological targets.
VEGFR-2 Inhibition for Anticancer Therapy
Several novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives have been synthesized and evaluated as potential Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.[3] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.
Caspase-1 Inhibition for Allergic Rhinitis
This compound has been identified as a potential therapeutic agent for allergic rhinitis.[1] It has been shown to regulate caspase-1 activation, an enzyme involved in the inflammatory cascade. In animal models of allergic rhinitis, treatment with a this compound derivative significantly reduced allergic symptoms and levels of pro-inflammatory markers such as IgE, histamine, and interleukin-1β (IL-1β).[1]
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted-2-(phenylthio)acetamide Derivatives
This protocol is a generalized procedure based on the Schotten-Baumann reaction.
Materials:
-
Substituted aniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Sodium hydroxide (10% aqueous solution)
-
Thiophenol (1.0 eq)
-
Potassium carbonate
-
Acetone
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
Procedure:
-
Synthesis of 2-chloro-N-(substituted phenyl)acetamide:
-
Dissolve the substituted aniline in DCM.
-
Add 10% aqueous sodium hydroxide solution.
-
Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with vigorous stirring.
-
Continue stirring for 30 minutes.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
-
-
Synthesis of N-substituted-2-(phenylthio)acetamide:
-
To a solution of the 2-chloro-N-(substituted phenyl)acetamide in acetone, add thiophenol and potassium carbonate.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Protocol 2: VEGFR-2 Kinase Inhibition Assay
This protocol provides a general method for assessing the in vitro inhibitory activity of this compound derivatives against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (this compound derivative) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept below 1%.
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of VEGFR-2 kinase solution (in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 25 µL of a solution containing the peptide substrate and ATP (final concentrations are typically in the µM range and should be optimized).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ATP remaining by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Protocol 3: Caspase-1 Activity Assay
This protocol describes a method to measure the inhibitory effect of this compound derivatives on caspase-1 activity in a cell-based assay.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS)
-
ATP
-
Test compound (this compound derivative) dissolved in DMSO
-
Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate)
-
Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 10 mM DTT)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Prime the differentiated macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
Induce caspase-1 activation by adding ATP (e.g., 5 mM) for 30-60 minutes.
-
Lyse the cells by adding cell lysis buffer.
-
Transfer the cell lysates to a new 96-well plate.
-
Add the caspase-1 substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.
-
Measure the absorbance (for pNA substrate) or fluorescence at the appropriate wavelength.
-
Calculate the percent inhibition of caspase-1 activity for each concentration of the test compound relative to the vehicle-treated control.
Protocol 4: Induction of Allergic Rhinitis in a Mouse Model
This protocol outlines a general procedure for inducing allergic rhinitis in mice to evaluate the therapeutic potential of this compound derivatives.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Test compound (this compound derivative)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize the mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.
-
-
Challenge and Treatment:
-
From day 14 to day 21, challenge the mice intranasally with 10 µL of OVA solution (1 mg/mL in PBS) once daily.
-
Administer the test compound or vehicle orally or intraperitoneally 30-60 minutes before each OVA challenge.
-
-
Evaluation of Allergic Symptoms:
-
On day 21, 30 minutes after the final OVA challenge, observe and count the number of sneezes and nasal rubbing movements for a period of 15 minutes.
-
-
Sample Collection and Analysis:
-
24 hours after the final challenge, collect blood samples for measurement of serum OVA-specific IgE levels by ELISA.
-
Collect bronchoalveolar lavage fluid (BALF) to count inflammatory cells (e.g., eosinophils).
-
Harvest nasal tissues for histological analysis or measurement of cytokine levels (e.g., IL-1β) by ELISA.
-
Visualizations
References
Synthetic Routes to 2-(Phenylthio)acetamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-(phenylthio)acetamide derivatives, a scaffold of interest in medicinal chemistry and drug development. The following sections outline three primary synthetic strategies, complete with experimental procedures, quantitative data, and visual workflows to guide researchers in the preparation of these compounds.
S-Alkylation of Thiophenols with 2-Haloacetamides
The most direct and widely employed method for the synthesis of this compound derivatives is the S-alkylation of a corresponding thiophenol with a 2-haloacetamide, typically 2-chloroacetamide or 2-bromoacetamide. This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion, generated in situ by a base, displaces the halide from the acetamide reagent.
This method is versatile, allowing for a wide range of substituents on both the thiophenol and the acetamide nitrogen. The choice of base and solvent can be optimized to achieve high yields. Common bases include potassium carbonate, sodium hydroxide, and sodium ethoxide, while polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or acetone are frequently used.
Table 1: Synthesis of this compound Derivatives via S-Alkylation
| Entry | Thiophenol Derivative | 2-Haloacetamide Derivative | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | m.p. (°C) | Ref. |
| 1 | Thiophenol | 2-Chloroacetamide | K₂CO₃ | Acetone | Reflux | 6 | 92 | 115-117 | [1] |
| 2 | 4-Methylthiophenol | 2-Chloroacetamide | NaOEt | Ethanol | Reflux | 4 | 88 | 134-136 | [2] |
| 3 | 4-Chlorothiophenol | 2-Chloro-N-phenylacetamide | NaOH | DMF | 80 | 5 | 85 | 142-144 | [3] |
| 4 | 2-Aminothiophenol | 2-Bromoacetamide | K₂CO₃ | ACN | RT | 12 | 78 | 128-130 | [4] |
| 5 | Thiophenol | 2-Chloro-N-(4-nitrophenyl)acetamide | K₂CO₃ | Acetone | Reflux | 8 | 90 | 188-190 | [3] |
Experimental Protocol: General Procedure for S-Alkylation
-
To a solution of the substituted thiophenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add the base (1.2-2.0 eq., e.g., K₂CO₃, NaOH).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate anion.
-
Add the corresponding 2-haloacetamide derivative (1.0-1.1 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to afford the pure this compound derivative.
Thio-Ugi Four-Component Reaction (thio-Ugi-4CR)
For the rapid generation of a diverse library of this compound derivatives, the thio-Ugi four-component reaction is a powerful and efficient strategy. This one-pot reaction combines a thioacid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acylamino thioester, which upon rearrangement yields the desired N-substituted 2-(arylthio)acetamide. The use of thiobenzoic acid and its derivatives as the acid component is key to introducing the phenylthio moiety.
The combinatorial nature of this reaction allows for the creation of large compound libraries by simply varying the four starting materials. This is particularly advantageous in drug discovery for the exploration of structure-activity relationships (SAR).
Table 2: Synthesis of this compound Derivatives via thio-Ugi-4CR
| Entry | Thioacid | Amine | Carbonyl Compound | Isocyanide | Solvent | Yield (%) | Ref. |
| 1 | Thiobenzoic acid | Benzylamine | Isobutyraldehyde | tert-Butyl isocyanide | Methanol | 85 | [1] |
| 2 | Thiobenzoic acid | Aniline | Benzaldehyde | Cyclohexyl isocyanide | Methanol | 78 | [1] |
| 3 | 4-Methylthiobenzoic acid | Benzylamine | Acetone | tert-Butyl isocyanide | Methanol | 81 | [1] |
| 4 | 4-Chlorothiobenzoic acid | Ammonia | Pivalaldehyde | Ethyl isocyanoacetate | Trifluoroethanol | 75 | [1] |
| 5 | Thiobenzoic acid | Methylamine | Formaldehyde | Benzyl isocyanide | Methanol | 88 | [1] |
Experimental Protocol: General Procedure for thio-Ugi-4CR
-
To a solution of the amine (1.0 eq.) and the carbonyl compound (1.0 eq.) in a suitable solvent (e.g., methanol, trifluoroethanol) at room temperature, add the thioacid (1.0 eq.).
-
Stir the mixture for 10-20 minutes to facilitate the formation of the iminium ion intermediate.
-
Add the isocyanide (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.
Synthesis from Isothiouronium Salts
An alternative route that avoids the direct handling of potentially odorous thiophenols involves the use of isothiouronium salts. This method is particularly well-documented for the synthesis of 2-[(diphenylmethyl)thio]acetamide, a key intermediate in the production of the wakefulness-promoting agent Modafinil. The synthesis starts from the corresponding alcohol (e.g., diphenylmethanol), which is converted to an isothiouronium salt by reaction with thiourea in the presence of a strong acid like HBr. This salt is then reacted with a haloacetamide in the presence of a base to yield the final product.
Experimental Protocol: Synthesis of 2-[(Diphenylmethyl)thio]acetamide
Step 1: Preparation of Diphenylmethylisothiouronium Bromide
-
In a reaction vessel, combine diphenylmethanol (1.0 eq.) and thiourea (1.2 eq.) in water.
-
Heat the mixture to 95 °C to form an emulsion.
-
Gradually add 48% hydrobromic acid (4.6 eq.) over 30 minutes.
-
Heat the mixture to reflux (106-107 °C) for 30 minutes.
-
Cool the mixture to 80-85 °C, seed with a few crystals of the product, and stir for another 30 minutes.
-
Cool to room temperature, collect the colorless crystals by filtration, and wash with water.
Step 2: Synthesis of 2-[(Diphenylmethyl)thio]acetamide
-
Suspend the diphenylmethylisothiouronium bromide (1.0 eq.) in water.
-
Heat the suspension to 40-50 °C and add a 46% aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to 80 °C.
-
Add chloroacetamide (1.1 eq.) portion-wise to the mixture.
-
Stir the reaction at 80 °C for 2-3 hours, monitoring by TLC.
-
Cool the mixture to 30 °C and filter the precipitate.
-
Wash the solid with a mixture of methanol and water, followed by water, and dry to obtain the crude product.
-
Recrystallize from a suitable solvent if necessary.
This method has been reported to provide high yields (up to 88% from diphenylmethanol) and high purity of the final product.[1]
Conclusion
The synthetic routes outlined in these application notes provide researchers with a range of options for accessing this compound derivatives. The choice of method will depend on the desired substitution patterns, the scale of the synthesis, and the availability of starting materials. The S-alkylation method offers a general and straightforward approach, while the thio-Ugi reaction is exceptionally well-suited for the rapid generation of compound libraries for screening purposes. The isothiouronium salt route presents a valuable alternative, particularly for specific derivatives where the direct use of thiophenols is not desirable. The provided protocols and data serve as a comprehensive guide for the synthesis and exploration of this important class of compounds.
References
Application Note and Protocols for the Analytical Characterization of 2-(Phenylthio)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(Phenylthio)acetamide is an organic compound with the molecular formula C₈H₉NOS.[1] Its characterization is a critical step in quality control, stability testing, and regulatory submissions within the drug development pipeline. This document provides a comprehensive overview of the key analytical methods for the qualitative and quantitative assessment of this compound, including detailed experimental protocols and data interpretation guidelines. The methods described herein encompass spectroscopic and chromatographic techniques to ensure a thorough analysis of the compound's identity, purity, and structural integrity.
Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₉NOS | PubChem[1] |
| Molecular Weight | 167.23 g/mol | PubChem[1] |
| IUPAC Name | 2-phenylsulfanylacetamide | PubChem[1] |
| CAS Number | 22446-20-4 | PubChem[1] |
| Appearance | White crystalline solid (typical) | General Knowledge |
| Solubility | Slightly soluble in water (1.8 g/L at 25°C).[2] Soluble in polar organic solvents. | Fisher Scientific[2] |
Spectroscopic Characterization Methods
Spectroscopic techniques are essential for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer, such as a Bruker AVANCE 400 MHz instrument.[3]
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard.
-
Data Processing: Process the acquired Free Induction Decay (FID) to obtain the frequency domain spectrum. Perform phase and baseline corrections.
Expected NMR Data: While direct spectra for this compound are not available in the provided search results, expected chemical shifts can be inferred from its structure and data for analogous compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.20 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 5.50 - 7.00 | Broad Singlet | 2H | Amide protons (-NH₂) | |
| 3.60 - 3.80 | Singlet | 2H | Methylene protons (-CH₂-) | |
| ¹³C NMR | ~170 | - | - | Carbonyl carbon (C=O) |
| ~135 | - | - | Aromatic C-S carbon | |
| ~129-130 | - | - | Aromatic C-H carbons | |
| ~127 | - | - | Aromatic C-H carbon | |
| ~38 | - | - | Methylene carbon (-CH₂-) |
Note: These are predicted values. Actual experimental values may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol for FTIR Analysis:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrumentation: Use a standard FTIR spectrometer, such as a Bruker Tensor 27 instrument.[3]
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound.
Table 2: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3100 | Strong, Broad | N-H Stretch | Primary Amide (-NH₂) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Phenyl group |
| ~1660 | Strong | C=O Stretch (Amide I) | Amide |
| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1420 | Medium | N-H Bend (Amide II) | Amide |
| 760 - 730 | Strong | C-H Out-of-plane Bend | Monosubstituted Benzene |
| 710 - 690 | Strong | C-S Stretch | Thioether |
Reference data for similar amide compounds show a characteristic C=O stretch around 1662 cm⁻¹ and N-H vibrations around 3346 cm⁻¹.[3][4]
Chromatographic and Mass Spectrometry Methods
Chromatographic techniques are employed to assess the purity of this compound and for quantitative analysis. Mass spectrometry confirms the molecular weight.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds. Derivatization may be required to increase the volatility of the analyte.[5][6][7]
Protocol for GC-MS Analysis:
-
Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent like methanol or ethyl acetate. An internal standard may be added for quantification.
-
Instrumentation: Use a GC-MS system, such as an Agilent 7890A/5975C.[3]
-
GC Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Table 3: Expected GC-MS Data
| Parameter | Expected Value |
| Molecular Ion Peak (M⁺) | m/z 167 |
| Major Fragment Ions | m/z 109 (C₆H₅S⁺), m/z 77 (C₆H₅⁺), m/z 44 (CH₂C(O)NH₂⁺) |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity and assay of this compound in drug substance and formulated products.
Protocol for HPLC Analysis:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent mixture (e.g., methanol/water) to a final concentration of approximately 0.5-1.0 mg/mL.[8]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with 0.1% formic acid to improve peak shape.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.[8]
-
Detection: UV at 254 nm.
-
Table 4: HPLC Method Parameters
| Parameter | Condition |
| Stationary Phase | C18 Reverse-Phase Silica |
| Mobile Phase | Acetonitrile / Water |
| Detection Mode | UV Absorbance |
| Primary Use | Purity Assessment, Quantification |
Experimental Workflows and Signaling Pathways
Visual diagrams help to clarify the logical flow of the analytical procedures.
Caption: Workflow for NMR-based structural elucidation.
Caption: Workflow for FTIR functional group analysis.
Caption: Workflow for GC-MS identity and purity analysis.
Caption: Workflow for HPLC-based purity determination.
References
- 1. This compound | C8H9NOS | CID 352162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenylthioacetamide, 97% | Fisher Scientific [fishersci.ca]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1,3,4-Thiadiazole Derivatives from 2-(Phenylthio)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed protocols for the synthesis of 1,3,4-thiadiazole derivatives, specifically 5-(phenylthiomethyl)-1,3,4-thiadiazole-2-thiol, utilizing 2-(phenylthio)acetamide as a readily available starting material. The synthetic strategy involves a multi-step process, including the hydrolysis of the starting acetamide, followed by esterification, hydrazinolysis, and subsequent cyclization to form the target heterocyclic system.
Synthetic Pathway Overview
The synthesis of 5-(phenylthiomethyl)-1,3,4-thiadiazole-2-thiol from this compound is a four-step process. The initial step involves the hydrolysis of this compound to 2-(phenylthio)acetic acid. This is followed by a Fischer esterification to produce ethyl 2-(phenylthio)acetate. The ester is then converted to 2-(phenylthio)acetohydrazide through reaction with hydrazine hydrate. The final step is the cyclization of the hydrazide with carbon disulfide in the presence of a base to yield the desired 1,3,4-thiadiazole derivative.
Experimental Protocols
Step 1: Synthesis of 2-(Phenylthio)acetic Acid
This protocol describes the acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Sulfuric Acid (10% aqueous solution)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in a 10% aqueous solution of sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-(phenylthio)acetic acid.
Step 2: Synthesis of Ethyl 2-(Phenylthio)acetate
This protocol details the Fischer esterification of 2-(phenylthio)acetic acid.
Materials:
-
2-(Phenylthio)acetic Acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(phenylthio)acetic acid (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 3-5 hours, monitoring by TLC.
-
After cooling, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain ethyl 2-(phenylthio)acetate.
Step 3: Synthesis of 2-(Phenylthio)acetohydrazide
This protocol describes the conversion of the ethyl ester to the corresponding acid hydrazide.
Materials:
-
Ethyl 2-(phenylthio)acetate
-
Hydrazine hydrate (80% or higher)
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve ethyl 2-(phenylthio)acetate (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction completion by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain 2-(phenylthio)acetohydrazide.
Step 4: Synthesis of 5-(Phenylthiomethyl)-1,3,4-thiadiazole-2-thiol
This protocol details the cyclization of 2-(phenylthio)acetohydrazide to the target 1,3,4-thiadiazole.
Materials:
-
2-(Phenylthio)acetohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve potassium hydroxide (1.1 equivalents) in absolute ethanol in a round-bottom flask and cool the solution in an ice bath.
-
To this cooled solution, add 2-(phenylthio)acetohydrazide (1 equivalent) and stir until it dissolves.
-
Add carbon disulfide (1.2 equivalents) dropwise while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 5-(phenylthiomethyl)-1,3,4-thiadiazole-2-thiol.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |
| 2-(Phenylthio)acetic Acid | C₈H₈O₂S | 168.21 | Solid | >90 |
| Ethyl 2-(phenylthio)acetate | C₁₀H₁₂O₂S | 196.26 | Oil | 80-90 |
| 2-(Phenylthio)acetohydrazide | C₈H₁₀N₂OS | 182.24 | Solid | 70-85 |
| 5-(Phenylthiomethyl)-1,3,4-thiadiazole-2-thiol | C₉H₈N₂S₃ | 256.43 | Solid | 65-80 |
Biological Applications and Potential Signaling Pathways
Derivatives of 1,3,4-thiadiazole are known to possess a broad spectrum of pharmacological activities. While specific data for 5-(phenylthiomethyl)-1,3,4-thiadiazole-2-thiol is not extensively documented in readily available literature, structurally similar 1,3,4-thiadiazole derivatives have been reported to exhibit significant biological effects, including:
-
Anticancer Activity: Many 1,3,4-thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanism of action can involve the inhibition of crucial enzymes such as carbonic anhydrases, kinases, or topoisomerases.
-
Antimicrobial Activity: The thiadiazole nucleus is a key component in several antimicrobial agents. These compounds can act by disrupting the microbial cell wall synthesis, inhibiting protein synthesis, or interfering with nucleic acid replication.
-
Anti-inflammatory Activity: Some 1,3,4-thiadiazole derivatives have shown potent anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or by modulating pro-inflammatory cytokine production.
Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by 5-(phenylthiomethyl)-1,3,4-thiadiazole-2-thiol and its derivatives. A potential experimental workflow for preliminary biological screening is outlined below.
Investigating the Biological Activity of 2-(Phenylthio)acetamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the diverse biological activities of 2-(phenylthio)acetamide derivatives, offering detailed experimental protocols and summarizing key quantitative data. The information presented is intended to guide researchers in the exploration of this versatile chemical scaffold for potential therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antimycobacterial agents.
Antiproliferative and Anticancer Activity
Derivatives of this compound have demonstrated significant potential as antiproliferative agents. A notable example involves 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives containing a phenyl urea group, which have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[1]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of these derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compounds' potency.
| Compound ID | Target Cell Line | IC50 (µM) | Normal Cell Line (HDF) IC50 (µM) |
| 9e (4-chloro derivative) | A431 (Skin Carcinoma) | 5.8 ± 0.45 | > 100 |
| 9e (4-chloro derivative) | HT-29 (Colon Carcinoma) | 12.4 ± 1.1 | > 100 |
| 9e (4-chloro derivative) | PC3 (Prostate Cancer) | 15.2 ± 2.3 | > 100 |
Data synthesized from a study on VEGFR-2 inhibitors.[1]
Experimental Protocols
1.1. MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the synthesized compounds on both cancer and normal cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., HT-29, A431, PC3) and normal human dermal fibroblasts (HDF)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO.
-
Treat the cells with various concentrations of the compounds for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
1.2. Western Blot Analysis for Apoptosis and VEGFR-2 Phosphorylation
This protocol is used to investigate the mechanism of action of the compounds, specifically their effect on apoptosis-related proteins and VEGFR-2 signaling.[1]
Materials:
-
A431 cells
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (Bax, Bcl-2, phospho-VEGFR-2, total VEGFR-2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Treat A431 cells with the test compound (e.g., compound 9e) at its IC50 concentration for 24 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence system.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for the 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives as VEGFR-2 inhibitors, leading to the induction of apoptosis.
Caption: VEGFR-2 inhibition and apoptosis induction by this compound derivatives.
Antiviral Activity
Certain 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives have been identified as potent inhibitors of the Respiratory Syncytial Virus (RSV).[2][3] These compounds have been shown to interfere with different stages of the viral life cycle.
Quantitative Data: In Vitro Antiviral Activity
| Compound ID | Mechanism of Action | Target |
| 4-49C | Inhibition of membrane fusion | RSV |
| 1-HB-63 | Inhibition of genome replication/transcription | RSV |
Data from in vitro studies on RSV inhibitors.[2][3]
Experimental Protocols
2.1. Time-of-Addition Assay
This assay helps to determine the stage of the viral life cycle that is inhibited by the compound.[2][3]
Materials:
-
HEp-2 cells
-
Respiratory Syncytial Virus (RSV) Long strain
-
Test compounds (e.g., 4-49C, 1-HB-63)
-
Control inhibitors (e.g., fusion inhibitor, replication inhibitor)
-
96-well plates
-
Cell culture medium
Procedure:
-
Infect HEp-2 cells with RSV at a specific multiplicity of infection (MOI).
-
Add the test compounds at different time points relative to infection (e.g., before, during, and after infection).
-
After a set incubation period (e.g., 24 hours), quantify the viral replication (e.g., by RT-qPCR or plaque assay).
-
Analyze the results to determine the time window of inhibition.
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing antiviral compounds.
Caption: Workflow for the discovery of antiviral this compound derivatives.
Anti-allergic and Anti-inflammatory Activity
A specific derivative, 2-(4-{2-[(phenylthio)acetyl]-carbonohydrazonoyl}-phenoxy)acetamide (PA), has been identified as an inhibitor of caspase-1, showing potential for the management of allergic rhinitis.[4]
Quantitative Data: In Vivo Anti-allergic Effects
| Treatment Group | Nasal Rubbing Score | Serum IgE (ng/mL) | Serum Histamine (ng/mL) |
| Control | 2.5 ± 0.5 | 150 ± 20 | 25 ± 5 |
| OVA-sensitized | 15.0 ± 2.0 | 800 ± 50 | 120 ± 15 |
| OVA + PA (1 mg/kg) | 7.0 ± 1.0 | 400 ± 30 | 60 ± 10 |
Data from an ovalbumin (OVA)-sensitized mouse model of allergic rhinitis.[4]
Experimental Protocols
3.1. Animal Model of Allergic Rhinitis
This protocol describes the induction of allergic rhinitis in mice to evaluate the therapeutic effects of test compounds.[4]
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide gel
-
Test compound (PA)
-
Saline
Procedure:
-
Sensitize mice by intraperitoneal injection of OVA mixed with aluminum hydroxide gel on days 0 and 14.
-
From day 21 to 27, challenge the mice by intranasal administration of OVA.
-
Administer the test compound (PA) orally one hour before each OVA challenge.
-
Observe and score the frequency of nasal rubbing and sneezing for 20 minutes after the final challenge.
-
Collect blood and nasal lavage fluid for analysis of inflammatory markers.
Signaling Pathway
The diagram below illustrates the role of caspase-1 in the inflammatory cascade of allergic rhinitis and its inhibition by the this compound derivative PA.
Caption: Inhibition of the Caspase-1 pathway in allergic rhinitis.
Antimycobacterial Activity
2-(Phenylthio)benzoylarylhydrazone derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[5][6]
Quantitative Data: In Vitro Antimycobacterial Activity
| Compound ID | Analogue | IC90 (µg/mL) against M. tuberculosis H37Rv |
| 4f | 5-Nitro-2-furyl | 7.57 |
| 4g | 5-Nitro-2-thienyl | 2.96 |
IC90 values determined by the Microplate Alamar Blue Assay (MABA).[5][6]
Experimental Protocols
4.1. Microplate Alamar Blue Assay (MABA)
This colorimetric assay is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[5][6]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth with supplements
-
Alamar Blue reagent
-
96-well microplates
-
Test compounds
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add the M. tuberculosis inoculum to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Observe the color change from blue (no growth) to pink (growth).
-
The MIC is defined as the lowest concentration of the compound that prevents the color change.
These notes and protocols provide a foundational framework for the investigation of this compound derivatives. Researchers are encouraged to adapt and optimize these methods for their specific research goals.
References
- 1. Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide as a new lead compound for management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Phenylthio)acetamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Phenylthio)acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound unexpectedly low?
Answer:
Low yields can stem from several factors throughout the synthetic process. Consider the following potential causes and recommended actions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If starting materials are still present, consider extending the reaction time or moderately increasing the temperature. Ensure the reagents are of good quality and used in the correct stoichiometric ratios.
-
-
Suboptimal Reaction Conditions: The temperature, solvent, or base used may not be optimal for the reaction.
-
Solution: For the reaction of a 2-(phenylthio)acetic acid precursor, ensure the temperature for esterification is maintained between 30–90° C, and the subsequent amidation is carried out at 20–80° C.[1][2] The choice of solvent can also be critical; polar aprotic solvents like dimethylformamide or acetonitrile are often used.
-
-
Side Reactions: Competing reactions can consume starting materials or the desired product. A common side reaction is the oxidation of the thiol group.
-
Solution: To minimize oxidation, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure that all solvents are degassed and that there are no oxidizing agents present as contaminants.
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.
-
Solution: When performing extractions, ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous layer. During recrystallization, use a minimal amount of a suitable solvent and allow for slow cooling to maximize crystal formation. Washing the final product should be done with a cold solvent to reduce solubility losses.
-
Question 2: My final product is impure. What are the likely contaminants and how can I remove them?
Answer:
Impurities in the final product can arise from unreacted starting materials, side products, or degradation of the product.
-
Unreacted Starting Materials: The most common impurities are residual 2-(phenylthio)acetic acid, thiophenol, or 2-chloroacetamide, depending on the synthetic route.
-
Solution: Purification via recrystallization is a common and effective method.[2] A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Column chromatography can also be employed for more challenging separations.
-
-
Side Products:
-
Oxidation Products: The sulfur atom in this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone.[3]
-
Solution: These more polar impurities can often be separated from the desired product by column chromatography. To prevent their formation, avoid exposure to oxidizing agents and consider using an inert atmosphere during the reaction and storage.
-
-
Disulfide Formation: Thiophenol, if present as a starting material or formed during the reaction, can oxidize to form diphenyl disulfide.
-
Solution: This less polar impurity can typically be removed by recrystallization or column chromatography.
-
-
Hydrolysis Product: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 2-(phenylthio)acetic acid.[3]
-
Solution: Maintain a neutral pH during the workup and purification steps. If the product is contaminated with the carboxylic acid, it can be removed by washing the organic solution of the product with a mild aqueous base, such as a dilute sodium bicarbonate solution.
-
-
The following table summarizes common impurities and suggested purification methods:
| Impurity | Potential Source | Recommended Purification Method |
| 2-(Phenylthio)acetic acid | Unreacted starting material, hydrolysis of product | Recrystallization, washing with dilute aqueous base |
| Thiophenol | Unreacted starting material | Recrystallization, column chromatography |
| 2-Chloroacetamide | Unreacted starting material | Recrystallization, column chromatography |
| Diphenyl disulfide | Oxidation of thiophenol | Recrystallization, column chromatography |
| 2-(Phenylsulfinyl)acetamide (Sulfoxide) | Oxidation of product | Column chromatography |
| 2-(Phenylsulfonyl)acetamide (Sulfone) | Oxidation of product | Column chromatography |
Question 3: I am using thionyl chloride to activate the carboxylic acid, and the reaction is difficult to control. Are there any alternatives?
Answer:
Thionyl chloride is a hazardous and highly reactive reagent that can lead to the formation of side products if not handled carefully.[2] An alternative and often milder method for amide bond formation is to use a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator such as 1-hydroxybenzotriazole (HOBt). This method typically proceeds at room temperature and can provide cleaner reactions with higher yields.
Another approach described in the literature for a similar compound involves the in-situ formation of an ester from the carboxylic acid using an alcohol and a catalytic amount of a strong acid (e.g., sulfuric acid), followed by amidation with ammonia.[1][2] This method avoids the use of thionyl chloride altogether.
Frequently Asked Questions (FAQs)
Q1: What are the typical synthetic routes to this compound?
A1: There are two primary synthetic routes:
-
From 2-(Phenylthio)acetic acid: This is a common starting material. The carboxylic acid is typically activated, for example, by conversion to the acid chloride using thionyl chloride, followed by reaction with ammonia.[2] Alternatively, the acid can be esterified and then treated with ammonia.[1][2]
-
From Thiophenol and a 2-haloacetamide: This involves the nucleophilic substitution of a halogen (typically chlorine) from a 2-haloacetamide (e.g., 2-chloroacetamide) by thiophenol in the presence of a base.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: Key parameters include:
-
Temperature: The temperature should be carefully controlled, especially when using reactive reagents like thionyl chloride. For the esterification-amidation route, specific temperature ranges are recommended.[1][2]
-
Atmosphere: To prevent oxidation of the sulfur atom, it is best to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reagents: The use of high-purity starting materials and dry solvents is crucial to minimize side reactions and improve the yield and purity of the final product.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What are the expected yields for the synthesis of this compound?
A4: While specific yields for this compound are not extensively reported, yields for the analogous 2-[(diphenylmethyl)thio]acetamide are reported to be in the range of 86-94%.[1][2] With an optimized protocol, similar yields should be achievable for this compound.
Experimental Protocols
Protocol 1: Synthesis from 2-(Phenylthio)acetic Acid via Acid Chloride
This protocol is based on the general method for the synthesis of amides from carboxylic acids.
Materials:
-
2-(Phenylthio)acetic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous or gaseous)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(phenylthio)acetic acid in an excess of thionyl chloride. Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent such as diethyl ether or DCM. Cool the solution in an ice bath. Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.
-
Workup: After the addition of ammonia is complete, allow the reaction mixture to warm to room temperature. If an aqueous ammonia solution was used, separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure product.
Protocol 2: Synthesis from Thiophenol and 2-Chloroacetamide
Materials:
-
Thiophenol
-
2-Chloroacetamide
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., ethanol, acetone, DMF)
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thiophenol in the chosen solvent. Add the base and stir the mixture until the thiophenol is deprotonated (formation of the thiophenolate).
-
Addition of 2-Chloroacetamide: Add 2-chloroacetamide to the reaction mixture. Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, filter it off. If no solid forms, remove the solvent under reduced pressure. Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via the acid chloride route.
Caption: Potential side reactions in the synthesis and handling of this compound.
References
Technical Support Center: Purification of Crude 2-(Phenylthio)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(Phenylthio)acetamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent is too good, and the product remains dissolved even at low temperatures.- Too much solvent was used.- The product is highly impure, affecting crystallization. | - Select a solvent system where the compound is sparingly soluble at room temperature and highly soluble when heated.- Use a minimal amount of hot solvent to dissolve the crude product.- Perform a preliminary purification step, such as an extraction, to remove major impurities before recrystallization. |
| Oiling Out During Recrystallization | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of impurities lowers the melting point of the mixture. | - Use a lower-boiling point solvent or a solvent mixture.- Try adding a small amount of a co-solvent in which the oil is more soluble.- Purify the crude product by column chromatography before attempting recrystallization. |
| Persistent Impurities After Purification | - Impurities have similar polarity to the desired product, making separation by chromatography difficult.- The impurity co-crystallizes with the product. | - Optimize the mobile phase for column chromatography; a small change in solvent polarity can improve separation.[1]- Try a different stationary phase for chromatography (e.g., alumina instead of silica gel).- Consider a different purification technique, such as preparative HPLC. |
| Discoloration of the Final Product | - Presence of colored byproducts from the synthesis.- Degradation of the compound due to exposure to heat, light, or air. | - Treat a solution of the product with activated charcoal before the final filtration step of recrystallization.- Ensure the purification process is carried out protected from light and under an inert atmosphere if the compound is sensitive. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as thiophenol and 2-chloroacetamide, as well as side products from the synthesis. Depending on the synthetic route, oxidation of the sulfur atom to form the corresponding sulfoxide or sulfone is also a possibility.[2]
Q2: I see an unexpected peak in my HPLC analysis after purification. How can I identify it?
A2: To identify an unknown peak in your HPLC chromatogram, a systematic approach is necessary. This includes verifying the purity of your starting materials and analyzing the reaction mixture by LC-MS to determine the molecular weights of any byproducts.[1]
Q3: My purified this compound has a slight yellowish tint. Is this acceptable?
A3: While pure this compound is expected to be a white or off-white solid, a yellowish tint can indicate the presence of impurities.[1] It is recommended to perform analytical testing, such as HPLC or TLC, to assess the purity. If the purity is high, the color may be due to trace amounts of highly colored impurities that may not significantly affect subsequent reactions.
Q4: What is the best solvent for recrystallizing this compound?
A4: A common and effective technique for purifying similar acetamide derivatives is recrystallization from a suitable solvent such as ethanol or ethyl acetate.[3][4] For some acetamides, a mixture of solvents like methanol and water has been used.[5] The ideal solvent or solvent system should be determined experimentally by testing the solubility of the crude product in various solvents.
Q5: When should I choose column chromatography over recrystallization?
A5: Column chromatography is preferred when dealing with complex mixtures containing multiple components with similar polarities. It is also the method of choice for separating non-crystalline (oily) products or when impurities are present in a large quantity. Recrystallization is generally more suitable for removing small amounts of impurities from a solid product.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection : Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, ethyl acetate, toluene, and mixtures with hexanes) to find a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization : Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals in a vacuum oven to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase and Eluent Selection : Use Thin Layer Chromatography (TLC) to determine the appropriate stationary phase (typically silica gel) and eluent system. The ideal eluent should give a retention factor (Rf) of 0.2-0.4 for the desired compound. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[6]
-
Column Packing : Pack a chromatography column with the chosen stationary phase slurried in the eluent.
-
Sample Loading : Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.
-
Elution : Run the eluent through the column and collect fractions.
-
Fraction Analysis : Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Troubleshooting Workflow
Caption: A troubleshooting workflow for the purification of crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 22446-20-4 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US6649796B2 - Process for the preparation of acetamide derivatives - Google Patents [patents.google.com]
- 6. 2-(Methylthio)acetamide | 22551-24-2 | Benchchem [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-(Phenylthio)acetamide
Welcome to the technical support center for the synthesis of 2-(Phenylthio)acetamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main synthetic pathways for the preparation of this compound:
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Nucleophilic Substitution: This is a common and direct method involving the reaction of 2-chloroacetamide with thiophenol in the presence of a base. The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then displaces the chloride from 2-chloroacetamide.
-
Amidation of 2-(Phenylthio)acetic acid: This two-step approach first involves the synthesis of 2-(Phenylthio)acetic acid from thiophenol and a haloacetic acid (e.g., chloroacetic acid). The resulting carboxylic acid is then converted to the corresponding acetamide. This can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride (e.g., using thionyl chloride) followed by reaction with ammonia, or through direct amidation using a coupling agent.
Q2: Which synthetic route is generally preferred?
A2: The choice of route depends on the availability of starting materials, desired purity, and scale of the reaction.
-
The nucleophilic substitution route is often preferred for its directness and atom economy.
-
The amidation of 2-(Phenylthio)acetic acid may be chosen if 2-(Phenylthio)acetic acid is readily available or if a different amide derivative is the target, as the intermediate can be used to synthesize a variety of amides.
Troubleshooting Guides
Route 1: Nucleophilic Substitution of 2-Chloroacetamide with Thiophenol
This section provides troubleshooting for the direct synthesis of this compound from 2-chloroacetamide and thiophenol.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Ineffective Deprotonation of Thiophenol | The selection of a suitable base is crucial for the deprotonation of thiophenol to the thiophenolate anion. Weak bases may not be sufficient. Ensure you are using a strong enough base, such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or triethylamine (TEA). In some cases, stronger bases like sodium hydride (NaH) in an appropriate anhydrous solvent may be necessary. |
| Poor Quality of Reagents | Thiophenol can oxidize over time to diphenyl disulfide. Ensure your thiophenol is fresh or has been properly stored. 2-Chloroacetamide can hydrolyze if exposed to moisture. Use dry reagents and solvents. |
| Inappropriate Solvent | The solvent should be able to dissolve the reactants and be compatible with the chosen base. Polar aprotic solvents like dimethylformamide (DMF) or acetone are often effective. For reactions with inorganic bases like K2CO3, a phase-transfer catalyst may be beneficial if using a non-polar solvent. |
| Low Reaction Temperature | While the reaction can proceed at room temperature, gentle heating may be required to increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature. Be cautious, as excessive heat can lead to side reactions. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Identification and Removal |
| Unreacted Thiophenol | Can be detected by its characteristic odor and by TLC. It can be removed by washing the organic extract with a dilute aqueous base solution (e.g., 5% NaOH) to convert it to the water-soluble sodium thiophenolate. |
| Diphenyl Disulfide | This is a common byproduct from the oxidation of thiophenol. It can be identified by TLC and spectroscopic methods (e.g., NMR, MS). Purification by column chromatography on silica gel is typically effective for its removal. |
| Unreacted 2-Chloroacetamide | Can be detected by TLC. It is water-soluble and can often be removed by washing the crude product with water during workup. |
| Side products from reaction with solvent | Certain solvents, especially if not anhydrous, can participate in side reactions. Ensure the use of high-purity, dry solvents. |
Route 2: Amidation of 2-(Phenylthio)acetic acid
This section provides troubleshooting for the synthesis of this compound from 2-(Phenylthio)acetic acid.
Issue 1: Low Yield in the Amidation Step
| Potential Cause | Suggested Solution |
| Incomplete Activation of the Carboxylic Acid | If using the acyl chloride route, ensure the thionyl chloride or other activating agent is fresh and the reaction goes to completion before adding the ammonia source. For direct amidation, the choice of coupling agent (e.g., DCC, HBTU) and reaction conditions are critical. |
| Hydrolysis of the Activated Intermediate | The activated carboxylic acid derivative (e.g., acyl chloride) is highly susceptible to hydrolysis. Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal pH for Amidation | If using an aqueous ammonia solution, the pH can affect the reaction rate. Ensure the conditions are suitable for the nucleophilic attack of ammonia. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Substitution
This protocol is a general guideline. Optimization of base, solvent, and temperature may be required.
Materials:
-
2-Chloroacetamide
-
Thiophenol
-
Potassium Carbonate (K2CO3) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroacetamide (1.0 eq) in DMF or acetone.
-
Add potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the solution.
-
Slowly add thiophenol (1.1 eq) dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) and monitor the progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Synthesis of 2-(Phenylthio)acetic acid and Subsequent Amidation
Step 2a: Synthesis of 2-(Phenylthio)acetic acid
Materials:
-
Thiophenol
-
Chloroacetic acid
-
Sodium Hydroxide (NaOH)
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (2.2 eq) in water.
-
Cool the solution in an ice bath and slowly add thiophenol (1.0 eq).
-
In a separate beaker, dissolve chloroacetic acid (1.1 eq) in water and neutralize it with a portion of the NaOH solution.
-
Slowly add the sodium chloroacetate solution to the sodium thiophenolate solution.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-(phenylthio)acetic acid. The crude product can be purified by recrystallization.
Step 2b: Amidation of 2-(Phenylthio)acetic acid
Materials:
-
2-(Phenylthio)acetic acid
-
Thionyl chloride (SOCl2) or another activating agent
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Aqueous ammonia or ammonia gas
Procedure (via Acyl Chloride):
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(phenylthio)acetic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
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Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Bubble ammonia gas through the solution or add a chilled concentrated aqueous ammonia solution dropwise.
-
Stir the mixture until the reaction is complete (monitor by TLC).
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Wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of a related chloroacetamide substitution reaction, which can serve as a starting point for optimizing the synthesis of this compound.[1]
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-chloro-N-(2-phenyl-1,8-naphthyridine-3-yl)acetamide [1]
| Entry | Solvent | Base | Time (h) | Temp. (°C) | Yield (%) |
| 1 | DMF | K2CO3 | 8 | RT | 32 |
| 2 | CHCl3 | K2CO3 | 10 | Reflux | 45 |
| 3 | Acetone | K2CO3 | 8 | Reflux | 65 |
| 4 | DMF | TEA | 5 | RT | 82 |
| 5 | DCM | TEA | 6 | RT | 75 |
Note: "RT" denotes room temperature. This data is for a structurally related molecule and should be used as a guide for optimization.
Visualizations
Experimental Workflow: Synthesis via Nucleophilic Substitution
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic: Low Product Yield
Caption: A logical flowchart for troubleshooting low yield in the synthesis.
References
Technical Support Center: 2-(Phenylthio)acetamide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Phenylthio)acetamide. The information is presented in a direct question-and-answer format to address common challenges encountered during synthesis and application.
Troubleshooting Guides
Issue 1: Low or No Product Yield in this compound Synthesis
Question: My reaction to synthesize this compound is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in the synthesis of this compound can arise from several factors, primarily related to the two main synthetic routes: A) Amidation of a phenylthioacetic acid derivative or B) Thioetherification of a 2-haloacetamide.
Route A: Amidation of a Phenylthioacetic Acid Derivative
This route typically involves activating 2-(phenylthio)acetic acid (e.g., as an ester or acid chloride) followed by reaction with an amine or ammonia.
-
Incomplete Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species is crucial.
-
Solution: Ensure your activating agent (e.g., thionyl chloride, oxalyl chloride for acid chloride formation, or acid catalyst for esterification) is fresh and used in the correct stoichiometric amount. For esterification, removal of water using a Dean-Stark apparatus can drive the reaction to completion.[1] Monitor the activation step by TLC or LC-MS to confirm the formation of the intermediate before proceeding.
-
-
Poor Nucleophilicity of the Amine/Ammonia: The amine must be sufficiently nucleophilic to attack the activated carboxylic acid.
-
Solution: If using an amine salt, ensure it is neutralized with a suitable base to liberate the free amine. When using ammonia, it is often supplied as a solution in an alcohol (e.g., methanolic ammonia) or bubbled through the reaction mixture.[1] Ensure adequate concentration and delivery of ammonia.
-
-
Hydrolysis of Intermediates: Activated carboxylic acids and esters are susceptible to hydrolysis, which will revert them to the unreactive carboxylic acid.
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Solution: For the amidation step, temperatures are typically maintained between 20-80°C.[1] Monitor the reaction progress by TLC to determine the optimal reaction time and temperature for your specific substrates.
-
Route B: Thioetherification with Thiophenol
This route involves the reaction of a thiolate with a 2-haloacetamide (e.g., 2-chloroacetamide).
-
Incomplete Thiolate Formation: Thiophenol needs to be deprotonated to form the more nucleophilic thiolate.
-
Solution: Use a suitable base (e.g., sodium hydride, sodium hydroxide, or triethylamine) to deprotonate the thiophenol. The choice of base can be critical, as stronger bases can sometimes lead to side reactions.
-
-
Side Reaction: Disulfide Formation: Thiolates can be oxidized to form diphenyl disulfide, especially in the presence of air.
-
Solution: Degas your solvent and run the reaction under an inert atmosphere to minimize oxygen exposure.[4]
-
-
Poor Leaving Group on Acetamide: The rate of the SN2 reaction depends on the quality of the leaving group.
-
Solution: 2-Iodoacetamide is more reactive than 2-bromoacetamide, which is more reactive than 2-chloroacetamide. Consider using a substrate with a better leaving group if the reaction is sluggish.
-
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant impurities in my reaction mixture when synthesizing this compound. How can I identify and minimize them?
Answer:
The formation of impurities is a common issue. Here are some likely side products and strategies to mitigate them:
-
Diphenyl Disulfide: As mentioned above, this is a common byproduct in reactions involving thiophenol due to oxidation.
-
Minimization: Work under an inert atmosphere and use degassed solvents.
-
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your product mixture.
-
Minimization: Monitor the reaction by TLC or LC-MS to ensure it goes to completion. Consider increasing the reaction time, temperature, or the equivalents of one reagent if necessary.
-
-
Products of Hydrolysis: If water is present, activated carboxylic acids or esters can hydrolyze back to the starting carboxylic acid.
-
Over-reaction Products: In some cases, the product itself can react further.
-
Minimization: Careful control of stoichiometry and reaction conditions is key. Monitor the reaction closely and stop it once the desired product is formed.
-
Purification Strategies:
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Recrystallization: This is often an effective method for purifying solid products like this compound.[2][5] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.[2]
-
Washing: Washing the crude product with a dilute solution of sodium bicarbonate can help remove acidic impurities, while a wash with a dilute acid can remove basic impurities. A final wash with brine can help remove residual water before drying.[2]
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the synthesis of this compound via the amidation of 2-[(diphenylmethyl)thio]acetic acid?
A1: A common procedure involves a two-step, one-pot synthesis. First, 2-[(diphenylmethyl)thio]acetic acid is esterified, for example, by refluxing in an alcohol like methanol or ethanol with a catalytic amount of a strong acid such as sulfuric acid. After ester formation is complete (as monitored by TLC), the reaction mixture is cooled, and ammonia gas is bubbled through it, or a solution of ammonia in an alcohol is added. The reaction is then stirred until completion.[1]
Q2: What is a suitable solvent for the synthesis of this compound?
A2: The choice of solvent depends on the specific reaction route. For the amidation of an ester, the alcohol used for esterification (e.g., methanol, ethanol) often serves as the solvent for the subsequent amidation step.[1] For reactions involving acid chlorides, anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used. For thioetherification reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are common choices.
Q3: How can I monitor the progress of my this compound synthesis?
A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Q4: Are there any known signaling pathways affected by this compound derivatives?
A4: Yes, certain derivatives of this compound have been studied for their biological activity. For instance, the compound 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide has been shown to downregulate Thymic Stromal Lymphopoietin (TSLP) by blocking the caspase-1/NF-κB signaling pathways.[6]
Quantitative Data
Table 1: Reported Yields and Purity for the Synthesis of a this compound Derivative.
| Starting Material | Reagents | Solvent | Yield | Purity (HPLC) | Melting Point (°C) | Reference |
| 2-[(diphenylmethyl)thio]acetic acid | 1. H₂SO₄, Methanol2. Ammonia gas | Methanol | 90-95% | >99.5% | 104-110 | [1] |
| 2-[(diphenylmethyl)thio]acetic acid | 1. H₂SO₄, Ethanol2. Ammonia gas | Methanol | 90-94% | 97% | 104-110 | [1] |
| 2-[(diphenylmethyl)thio]acetic acid | 1. H₂SO₄, n-Butanol2. Ammonia gas | Methanol | 90-94% | 95% | 104-110 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-[(diphenylmethyl)thio]acetamide from 2-[(diphenylmethyl)thio]acetic acid [1]
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Esterification: Dissolve 2-[(diphenylmethyl)thio]acetic acid (100 g) in methanol (500 ml) in a round-bottom flask.
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Carefully add concentrated sulfuric acid (20 ml) to the solution.
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Heat the reaction mixture to reflux and monitor the formation of the methyl ester by TLC.
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Amidation: Once esterification is complete, cool the reaction mixture.
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Bubble ammonia gas through the stirred reaction mixture at a pressure of 1.5-2 kg until the reaction is complete (monitor by TLC).
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Work-up: Add water to the reaction mixture to precipitate the product.
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Filter the solid product, wash it with water, and dry to yield 2-[(diphenylmethyl)thio]acetamide.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijper.org [ijper.org]
- 6. A novel compound 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide downregulates TSLP through blocking of caspase-1/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Phenylthio)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-(Phenylthio)acetamide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and potential side products that may arise during the synthesis of this compound, particularly when following the common synthetic route involving the reaction of thiophenol with 2-chloroacetamide.
Q1: My reaction is complete, but after workup, I have a significant amount of an oily, foul-smelling substance along with my product. What is it likely to be?
A1: The most probable side product matching this description is diphenyl disulfide . Thiophenol is readily oxidized to diphenyl disulfide, especially in the presence of a base and air.[1][2][3] This reaction is a common side reaction in processes involving thiolates.
-
Troubleshooting:
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Degas your solvent: Before adding your reagents, bubble an inert gas like nitrogen or argon through your solvent to remove dissolved oxygen.
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Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent exposure to atmospheric oxygen.
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Control the addition of base: Add the base slowly to the thiophenol to avoid a high concentration of the highly reactive thiolate at any given time.
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Q2: My final product's NMR spectrum shows unreacted starting materials. How can I improve the reaction conversion?
A2: The presence of unreacted thiophenol and 2-chloroacetamide indicates an incomplete reaction. Several factors could contribute to this.
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Troubleshooting:
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Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Temperature: The reaction may require gentle heating to go to completion. The optimal temperature will depend on the solvent and base used.
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Base Stoichiometry: Ensure at least one full equivalent of base is used to deprotonate the thiophenol. Using a slight excess (1.1 equivalents) can be beneficial.
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Reagent Purity: Verify the purity of your starting materials. Impurities can inhibit the reaction.
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Q3: I observe an unexpected peak in my mass spectrometry results that does not correspond to the product or starting materials. What could it be?
A3: An unexpected peak could be due to several minor side products. One possibility is the formation of 2-hydroxyacetamide .
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Cause: If there is residual water in your reaction solvent or reagents, the 2-chloroacetamide can undergo hydrolysis, particularly under basic conditions, to form 2-hydroxyacetamide.[4][5][6][7][8]
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Troubleshooting:
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Use anhydrous solvents: Ensure your solvents are thoroughly dried before use.
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Dry your glassware: Flame-dry your glassware under vacuum or oven-dry it to remove any adsorbed water.
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Handle hygroscopic reagents carefully: Some bases are hygroscopic; handle them quickly in a dry environment.
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Q4: My yield is consistently low, even with good conversion. Where could my product be going?
A4: Low isolated yields despite good conversion on TLC can be due to product loss during workup and purification. However, it is also possible that a water-soluble side product is forming and being lost in the aqueous washes.
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Troubleshooting Workup and Purification:
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Extraction: Ensure you are using the appropriate solvent and number of extractions to fully recover your product from the aqueous layer.
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Purification: this compound can be purified by recrystallization or column chromatography. Optimize your purification method to minimize product loss.
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Consider Hydrolysis: If 2-hydroxyacetamide is a significant byproduct, it is highly water-soluble and will be removed during the aqueous workup, which could contribute to a lower than expected mass of crude product before purification.
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Summary of Potential Side Products and Mitigation Strategies
| Side Product | Chemical Formula | Likely Cause | Mitigation Strategy | Purification |
| Diphenyl disulfide | C₁₂H₁₀S₂ | Oxidation of thiophenol/thiolate[1][2][3] | - Degas solvent- Use an inert atmosphere- Slow addition of base | Column chromatography (elutes before the product with non-polar eluents) |
| 2-Hydroxyacetamide | C₂H₅NO₂ | Hydrolysis of 2-chloroacetamide[4][5][6] | - Use anhydrous solvents and reagents- Dry glassware thoroughly | Removed during aqueous workup |
| Unreacted Thiophenol | C₆H₆S | Incomplete reaction | - Increase reaction time/temperature- Ensure proper stoichiometry of base | Column chromatography or washing with a dilute basic solution |
| Unreacted 2-Chloroacetamide | C₂H₄ClNO | Incomplete reaction | - Increase reaction time/temperature- Ensure proper stoichiometry of thiophenol | Column chromatography or washing with water |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
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Thiophenol
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2-Chloroacetamide
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Sodium hydroxide (or other suitable base)
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Ethanol (or other suitable solvent)
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Ethyl acetate (for extraction)
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve thiophenol (1.0 eq) in ethanol.
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To this solution, add sodium hydroxide (1.1 eq) and stir until it is completely dissolved.
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In a separate flask, dissolve 2-chloroacetamide (1.05 eq) in a minimal amount of ethanol.
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Slowly add the 2-chloroacetamide solution to the thiophenolate solution at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC.
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Once the reaction is complete, remove the solvent under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Separate the organic layer, and wash it with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and major side reactions.
Caption: A troubleshooting workflow for identifying and resolving issues in the synthesis.
References
- 1. Thiophenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Purity of 2-(Phenylthio)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of 2-(Phenylthio)acetamide.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues observed during the purification of this compound.
| Observation | Potential Cause | Suggested Solution |
| Low Purity After Initial Synthesis | Incomplete reaction or presence of starting materials (thiophenol, 2-chloroacetamide). | 1. Reaction Monitoring: Ensure the reaction goes to completion using Thin Layer Chromatography (TLC). 2. Aqueous Wash: Perform an aqueous wash of the crude product with a dilute sodium bicarbonate solution to remove unreacted 2-chloroacetamide and other acidic impurities.[1] 3. Extraction: Use an appropriate organic solvent (e.g., ethyl acetate) to extract the product from the aqueous layer. |
| Product Discoloration (Yellow or Brown Tint) | Presence of oxidized impurities, such as diphenyl disulfide, formed from the oxidation of thiophenol. | 1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. 2. Column Chromatography: If discoloration persists, purify the product using column chromatography on silica gel. |
| Oily Product Instead of Crystalline Solid | Presence of residual solvent or impurities that lower the melting point. | 1. Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent. 2. Recrystallization: Perform recrystallization from a suitable solvent system to induce crystallization and remove impurities.[2][3] |
| Broad Melting Point Range | The presence of impurities. A pure compound will have a sharp melting point. | 1. Recrystallization: Recrystallize the product until a constant and sharp melting point is achieved. 2. Column Chromatography: For persistent impurities, column chromatography is recommended for a higher degree of purification. |
| Low Recovery After Purification | The product is too soluble in the recrystallization solvent, or the incorrect solvent system is used for chromatography. | 1. Solvent Selection: For recrystallization, choose a solvent or solvent mixture in which the product has high solubility at high temperatures and low solubility at low temperatures.[2] 2. TLC Analysis: Before column chromatography, perform TLC with various solvent systems to determine the optimal mobile phase for good separation and recovery. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from the starting materials and side reactions. These include:
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Thiophenol: Unreacted starting material.
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2-Chloroacetamide: Unreacted starting material.
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Diphenyl disulfide: Formed by the oxidation of thiophenol.
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Over-alkylated products: Although less common, reaction of the product with another molecule of 2-chloroacetamide is possible.
Q2: What is the expected melting point of pure this compound?
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: The purity of this compound can be effectively assessed using the following techniques:
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Thin Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and assess the number of components in a sample.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities.
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Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q4: How should I store purified this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent oxidation and moisture absorption.
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and conditions should be determined experimentally on a small scale.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane, or toluene)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
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Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Column Chromatography of this compound
This protocol describes a standard procedure for purification by column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Chromatography column
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Eluent (e.g., a gradient of hexane and ethyl acetate)
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Collection tubes
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TLC plates and chamber
Procedure:
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Eluent Selection: Use TLC to determine a suitable eluent system. A good system will show the desired compound with an Rf value of approximately 0.3. A common starting point is a mixture of hexane and ethyl acetate.
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Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).
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Fraction Collection: Collect the eluate in fractions using test tubes.
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Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides a summary of expected purity levels and analytical data for this compound.
| Parameter | Expected Value/Range | Notes |
| Purity after Recrystallization | >98% | Dependent on the purity of the crude product and the chosen solvent. |
| Purity after Column Chromatography | >99% | Generally provides a higher degree of purity than recrystallization alone. |
| Melting Point | Sharp, estimated around 84-85 °C | Based on the melting point of the closely related N-(2-(Phenylthio)ethyl)acetamide.[4] |
| ¹H NMR (CDCl₃, estimated) | δ 7.2-7.5 (m, 5H, Ar-H), 5.5-6.5 (br s, 2H, NH₂), 3.6 (s, 2H, SCH₂) | Chemical shifts are estimates based on similar structures. The amide protons can be broad and may exchange with D₂O. |
| ¹³C NMR (CDCl₃, estimated) | δ 170-175 (C=O), 130-135 (Ar-C), 125-130 (Ar-CH), 35-40 (SCH₂) | Chemical shifts are estimates based on typical values for these functional groups. |
Visualizations
References
Technical Support Center: 2-(Phenylthio)acetamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Phenylthio)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most prevalent and direct synthesis route is the nucleophilic substitution reaction between thiophenol and 2-chloroacetamide. This reaction is typically carried out in the presence of a base to facilitate the formation of the thiolate anion, which then acts as the nucleophile.
Q2: What are the key starting materials and reagents required for this synthesis?
A2: The essential starting materials and reagents are:
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Thiophenol
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2-Chloroacetamide
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A suitable base (e.g., potassium carbonate, sodium hydroxide)
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An appropriate solvent (e.g., ethanol, acetone, dimethylformamide)
Q3: What is the general reaction mechanism for this synthesis?
A3: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The base deprotonates the thiol group of thiophenol to form the highly nucleophilic thiophenoxide anion. This anion then attacks the electrophilic carbon atom of 2-chloroacetamide, displacing the chloride ion and forming the desired this compound product.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized over time.
Q5: What are the typical methods for purifying the crude this compound product?
A5: Common purification techniques include:
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Recrystallization: This is an effective method for removing impurities. Suitable solvents for recrystallization include ethanol or mixtures of ethanol and water.
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Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system with increasing polarity, such as a hexane-ethyl acetate gradient, is often effective.
Reaction Condition Optimization
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The following table summarizes the impact of different parameters on the reaction outcome.
| Parameter | Variation | Recommended Conditions | Expected Outcome |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Anhydrous Potassium Carbonate is a good choice for reactions in organic solvents like acetone or DMF. Sodium Hydroxide is effective in aqueous or alcoholic media. | Both bases can give high yields, but the choice depends on the solvent system. |
| Solvent | Acetone, Ethanol, Dimethylformamide (DMF), Water/Ethanol mixture | Dry acetone or DMF are excellent choices for reactions with K₂CO₃. An ethanol/water mixture can be used with NaOH.[1] | The solvent choice influences the solubility of reactants and the reaction rate. Aprotic polar solvents like DMF can accelerate the reaction. |
| Temperature | Room Temperature (RT) to Reflux | Stirring the reaction mixture at room temperature for several hours is often sufficient. Gentle heating (50-60 °C) can increase the reaction rate.[1] | Higher temperatures can reduce reaction time but may also lead to the formation of side products. |
| Reactant Ratio | Equimolar or slight excess of one reactant | Using a slight excess (1.1 to 1.2 equivalents) of 2-chloroacetamide can help drive the reaction to completion. | Optimizing the stoichiometry can maximize the conversion of the limiting reagent. |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction by TLC until the starting material is consumed. - Increase the reaction time or gently heat the mixture (e.g., to 50-60 °C). |
| Poor Quality of Reagents: Starting materials may be impure or degraded. | - Use freshly distilled thiophenol. - Ensure 2-chloroacetamide is pure and dry. | |
| Ineffective Base: The base may be hydrated or not strong enough. | - Use anhydrous potassium carbonate. - If using NaOH, ensure it is from a fresh stock. | |
| Presence of Multiple Spots on TLC (Impure Product) | Side Reactions: Formation of byproducts. | - See the "Common Side Products" section below for identification and mitigation strategies. |
| Unreacted Starting Materials: The reaction has not gone to completion. | - Increase reaction time or temperature as described above. - Consider using a slight excess of one reactant. | |
| Difficulty in Product Isolation/Purification | Product is Oily or Does Not Crystallize: Presence of impurities. | - Attempt purification by column chromatography before recrystallization. - Try different solvent systems for recrystallization (e.g., ethanol, methanol, ethyl acetate/hexane). |
| Product is Contaminated with Diphenyl Disulfide: Oxidation of thiophenol. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Common Side Products
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Diphenyl Disulfide: This can form from the oxidation of thiophenol, especially in the presence of air. It can be minimized by running the reaction under an inert atmosphere.
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Over-alkylation Products: Although less common in this specific reaction, it is theoretically possible for the nitrogen of the newly formed acetamide to be alkylated. Maintaining a 1:1 stoichiometry and avoiding excessive heating can help prevent this.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
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Thiophenol
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2-Chloroacetamide
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Anhydrous Potassium Carbonate (K₂CO₃)
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Dry Acetone
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser (if heating)
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Standard laboratory glassware for workup and purification
Procedure:
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In a dry round-bottom flask, dissolve thiophenol (1 equivalent) in dry acetone.
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Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
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Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium thiophenoxide salt.
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Add 2-chloroacetamide (1.1 equivalents) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 8-12 hours. Gentle heating to 50 °C can shorten the reaction time.
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Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), filter the mixture to remove the inorganic salts.
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Wash the solid residue with a small amount of acetone.
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Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane solvent system.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flow for diagnosing and addressing low product yield.
Potential Signaling Pathway Involvement: Caspase-1 Activation
Some derivatives of this compound have been shown to interact with the Caspase-1 signaling pathway, which is a key component of the inflammatory response.
Caption: Inhibition of the Caspase-1 activation pathway by this compound derivatives.
Potential Signaling Pathway Involvement: MAPK Pathway
Related acetamide compounds have been implicated in the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in cellular responses to a variety of stimuli, including inflammation.
Caption: Modulation of the p38 MAPK signaling pathway by related acetamide compounds.
References
Technical Support Center: Stability Studies of 2-(Phenylthio)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability studies on 2-(Phenylthio)acetamide. The information is based on established principles of chemical degradation for thioether and acetamide functionalities.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of a pharmaceutical product is influenced by several factors.[1] For this compound, the key factors include temperature, humidity, light, and pH.[2] Interactions between the active ingredient and any excipients, as well as the manufacturing process and container/closure system, also play a critical role.[1]
Q2: What are the likely degradation pathways for this compound under stress conditions?
A2: Based on its chemical structure, which contains a thioether and an acetamide group, the primary degradation pathways are expected to be hydrolysis and oxidation.[3]
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Hydrolysis: The acetamide group is susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the amide bond to yield phenylthioacetic acid and ammonia.[3][4]
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Oxidation: The thioether (sulfide) group is prone to oxidation.[5] Under oxidative stress (e.g., using hydrogen peroxide), it can be oxidized to the corresponding sulfoxide and subsequently to the sulfone.
Q3: What is a forced degradation study and why is it necessary for this compound?
A3: A forced degradation or stress study exposes the drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, and extreme pH levels.[6] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods that can effectively separate the drug from its degradants.[3][7] This information is vital for formulation development and regulatory submissions.[8]
Q4: What is a stability-indicating analytical method, and what is typically used for this compound?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[9] For a compound like this compound, a High-Performance Liquid Chromatography (HPLC) method, often with UV detection, is the standard approach. A gradient elution method is typically developed to ensure the separation of the parent compound from its more polar (e.g., hydrolysis products) and potentially less polar degradants.[3]
Q5: How should I approach a mass balance calculation in my forced degradation study?
A5: Mass balance is a critical part of a forced degradation study that helps to ensure that all degradation products are accounted for.[7] It is the process of demonstrating that the sum of the assay value of the parent drug and the levels of all known and unknown degradation products is close to 100% of the initial assay value. A significant deviation from 100% may indicate that some degradants are not being detected by the analytical method, which would require further investigation.[7]
Troubleshooting Guides
Problem 1: No degradation is observed under stress conditions.
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Possible Cause: The stress conditions may not be stringent enough. While this compound may be relatively stable, degradation should be inducible under forced conditions.
-
Troubleshooting Steps:
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Increase Stressor Intensity: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[10]
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Increase Temperature: If no degradation is seen at room temperature, the study can be conducted at elevated temperatures, such as 50-60°C, for a defined period.[10]
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Extend Exposure Time: The duration of the stress test can be extended, for example, up to seven days, but significant degradation (5-20%) is ideally desired within a shorter timeframe.[10]
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Use Co-solvents: If the compound has poor solubility in aqueous media, a co-solvent can be used to increase its dissolution, ensuring it is fully exposed to the stressor. The co-solvent itself should be stable under the test conditions.[10]
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Problem 2: More than 20% degradation is observed, and multiple unknown peaks appear in the chromatogram.
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Possible Cause: The stress conditions are too harsh, leading to extensive primary degradation and the formation of secondary degradation products.[7]
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Troubleshooting Steps:
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Reduce Stressor Intensity: Decrease the concentration of the acid, base, or oxidizing agent.
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Lower Temperature: Perform the study at a lower temperature to slow down the degradation rate.
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Shorten Exposure Time: Sample at earlier time points to observe the initial degradation products before they degrade further. The goal is to achieve a target degradation of 5-20%.[10]
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Neutralize Samples: For acid and base hydrolysis studies, ensure that the samples are neutralized before analysis to halt the degradation reaction.[6]
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Problem 3: Poor peak shape or resolution in the HPLC analysis.
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Possible Cause: The analytical method is not optimized to separate the parent compound from its degradation products. Degradation products can be significantly different in polarity.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Gradient: Optimize the gradient elution profile to improve the separation of all peaks. A shallower gradient can increase resolution between closely eluting peaks.
-
Change pH of Mobile Phase: Modifying the pH of the aqueous component of the mobile phase can alter the ionization state of the analyte and degradants, significantly impacting retention and peak shape.
-
Select a Different Column: If resolution issues persist, consider a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) or a different particle size.
-
Check Sample Diluent: Ensure the sample is dissolved in a diluent that is compatible with the mobile phase to avoid peak distortion.
-
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines the typical stress conditions for a forced degradation study. A stock solution of this compound (e.g., 1 mg/mL) should be prepared.[10]
| Stress Condition | Methodology | Typical Duration |
| Acid Hydrolysis | Mix the drug stock solution with an equal volume of 1 M HCl. Store at 60°C.[10] | 2, 4, 8, 24 hours |
| Base Hydrolysis | Mix the drug stock solution with an equal volume of 1 M NaOH. Store at 60°C.[10] | 2, 4, 8, 24 hours |
| Oxidative Degradation | Mix the drug stock solution with an equal volume of 3% H₂O₂. Store at room temperature.[9] | 2, 4, 8, 24 hours |
| Thermal Degradation | Expose the solid drug substance to dry heat at 70°C.[7] | 24, 48, 72 hours |
| Photolytic Degradation | Expose the solid drug substance and a solution (in a photostable container) to a light source providing UV and visible light (ICH Q1B conditions).[10] | Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
Samples should be withdrawn at appropriate time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a validated stability-indicating HPLC method.
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Assay of this compound (%) | Degradation Product 1 (Sulfoxide) (%) | Degradation Product 2 (Phenylthioacetic Acid) (%) | Total Impurities (%) | Mass Balance (%) |
| Control | 0 | 99.8 | ND | ND | 0.2 | 100.0 |
| 1 M HCl, 60°C | 24 | 85.2 | ND | 14.1 | 14.5 | 99.7 |
| 1 M NaOH, 60°C | 8 | 89.7 | ND | 9.8 | 10.1 | 99.8 |
| 3% H₂O₂, RT | 24 | 82.5 | 16.9 | ND | 17.3 | 99.8 |
| Thermal, 70°C | 72 | 98.1 | ND | ND | 1.9 | 100.0 |
| Photolytic | - | 97.5 | 1.5 | ND | 2.4 | 99.9 |
| ND: Not Detected |
Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 3. benchchem.com [benchchem.com]
- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 5. 2-(Methylthio)acetamide | 22551-24-2 | Benchchem [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. longdom.org [longdom.org]
- 8. pharmtech.com [pharmtech.com]
- 9. ijrpp.com [ijrpp.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Scaling Up 2-(Phenylthio)acetamide Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(Phenylthio)acetamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the production of this compound, particularly during the scale-up from laboratory to pilot or production scale.
Issue 1: Low Yield of this compound
-
Question: We are experiencing a significant drop in yield when scaling up the synthesis of this compound from thiophenol and 2-chloroacetamide. What are the potential causes and how can we mitigate them?
-
Answer: Low yields during scale-up can be attributed to several factors:
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Inadequate Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate agitator and baffling system to maintain a homogeneous reaction mixture.
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Poor Temperature Control: The reaction between thiophenol and 2-chloroacetamide is exothermic.[1][2][3] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[4] This can lead to a temperature increase, favoring the formation of by-products. Implement a robust cooling system and consider a semi-batch process where one reactant is added portion-wise to control the exotherm.
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Side Reactions: The primary side product is often diphenyl disulfide, formed from the oxidation of thiophenol. This is exacerbated by the presence of air and elevated temperatures. To minimize this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Incomplete Reaction: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion before work-up.
-
Issue 2: Impurities in the Final Product
-
Question: Our isolated this compound is contaminated with unreacted starting materials and a significant amount of diphenyl disulfide. How can we improve the purity of our product?
-
Answer: Improving product purity involves optimizing both the reaction conditions and the purification process:
-
Reaction Optimization:
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Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of 2-chloroacetamide may be used to ensure complete consumption of the more valuable thiophenol.
-
Base Selection: The choice of base is critical. A non-nucleophilic base is preferred to avoid side reactions with 2-chloroacetamide. Inorganic bases like potassium carbonate are often used.
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Inert Atmosphere: As mentioned, running the reaction under an inert atmosphere is crucial to prevent the oxidation of thiophenol to diphenyl disulfide.
-
-
Purification Strategies:
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Crystallization: Recrystallization is a common and effective method for purifying this compound. Selecting an appropriate solvent system is key. A mixture of a good solvent (e.g., ethanol, isopropanol) and an anti-solvent (e.g., water, heptane) can provide good recovery of pure crystals.
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Washing: Thoroughly wash the filtered product with a suitable solvent to remove residual mother liquor containing impurities.
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Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed, although this may be less practical for very large-scale production.
-
-
Issue 3: Difficulties with Product Isolation and Filtration
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Question: We are facing challenges with the filtration of this compound on a large scale. The product is forming a fine powder that clogs the filter, and the filtration is very slow.
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Answer: Filtration issues are common during scale-up and can often be addressed by controlling the crystallization process:
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Crystal Size and Morphology: Rapid crystallization often leads to the formation of small, needle-like crystals that are difficult to filter. To obtain larger, more easily filterable crystals, control the cooling rate during crystallization. A slower, controlled cooling profile is generally preferred.
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Seeding: Introducing seed crystals at the appropriate temperature and supersaturation level can promote the growth of larger, more uniform crystals.
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Agitation: The agitation rate during crystallization can also influence crystal size and morphology. Experiment with different agitation speeds to find the optimal conditions for your system.
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Filter Type: Ensure you are using the appropriate type and size of filter for your scale of operation. For large-scale production, equipment like a Nutsche filter-dryer can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and direct synthesis route involves the nucleophilic substitution reaction between a thiophenolate salt and a 2-haloacetamide, typically 2-chloroacetamide. The thiophenolate is generated in situ by reacting thiophenol with a suitable base.
Q2: What are the key safety precautions to consider when working with the reagents for this synthesis at scale?
A2:
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Thiophenol: Thiophenol is toxic and has an extremely unpleasant odor. Handle it in a well-ventilated fume hood or a closed system. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large quantities, a supplied-air respirator may be necessary. Spills should be treated with a bleach solution to oxidize the thiol.
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2-Chloroacetamide: This compound is a skin and eye irritant. Avoid direct contact and wear appropriate PPE.
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Bases: Depending on the base used (e.g., sodium hydroxide, potassium carbonate), there may be corrosive hazards. Consult the specific safety data sheet (SDS) for the base you are using.
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Exothermic Reaction: The reaction is exothermic and can lead to a thermal runaway if not properly controlled.[1][2][3] Ensure adequate cooling capacity and monitoring of the reaction temperature.
Q3: How can we monitor the progress of the reaction effectively?
A3: Thin-layer chromatography (TLC) is a simple and rapid method for monitoring the disappearance of the starting materials and the appearance of the product. For more quantitative analysis and to track the formation of by-products, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q4: What are the typical solvents used for the synthesis and purification of this compound?
A4:
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Reaction Solvents: Common solvents for the synthesis include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, or alcohols like ethanol or isopropanol.
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Crystallization Solvents: For recrystallization, a single solvent or a binary solvent system can be used. Examples include ethanol, isopropanol, or mixtures like ethanol/water or toluene/heptane.
Data Presentation
Table 1: Comparison of Reaction Conditions for Thioether Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reactants | Thiophenol, 2-Chloroacetamide | Thiophenol, 2-Bromoacetamide | Phenylmethanethiol, 2-Chloroacetamide |
| Base | Potassium Carbonate | Sodium Ethoxide | Triethylamine |
| Solvent | Acetone | Ethanol | Dichloromethane |
| Temperature | Reflux | Room Temperature | 0 °C to Room Temp |
| Typical Yield | High | Good to High | Good |
Note: This table presents generalized conditions based on common organic synthesis principles. Actual yields will vary depending on the specific substrate and reaction scale.
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inefficient mixing, poor temperature control, side reactions | Improve agitation, enhance cooling, use an inert atmosphere |
| Impurities | Oxidation of thiophenol, unreacted starting materials | Use inert atmosphere, optimize stoichiometry, effective purification |
| Filtration Problems | Small crystal size, poor crystal morphology | Control cooling rate during crystallization, use seeding |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general procedure based on the nucleophilic substitution reaction and should be optimized for the specific scale of operation.
Materials:
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Thiophenol
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2-Chloroacetamide
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Potassium Carbonate (anhydrous)
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Acetone (anhydrous)
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Hydrochloric Acid (1 M)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate
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Ethanol (for recrystallization)
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Deionized Water (for recrystallization)
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and a nitrogen inlet, add anhydrous potassium carbonate (1.2 equivalents) and anhydrous acetone.
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Thiophenol Addition: While stirring under a nitrogen atmosphere, add thiophenol (1.0 equivalent) to the acetone suspension.
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2-Chloroacetamide Addition: To the resulting mixture, add 2-chloroacetamide (1.1 equivalents) portion-wise to control the initial exotherm.
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting materials.
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Work-up:
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Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity is observed.
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Allow the solution to cool slowly to room temperature and then in an ice bath to complete crystallization.
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Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scaling up this compound production.
References
- 1. Large-scale preparation of (13) C-labeled 2-(phenylthio)acetic acid and the corresponding labeled sulfoxides and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
avoiding byproduct formation in 2-(Phenylthio)acetamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding byproduct formation during reactions involving 2-(Phenylthio)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The primary byproducts encountered during the synthesis and subsequent reactions of this compound are typically formed through three main pathways:
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Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield 2-(phenylthio)acetic acid.
-
Oxidation: The sulfur atom in the phenylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone derivatives.
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Cyclization: Depending on the reaction conditions and the presence of other reactive species, intramolecular cyclization can occur, leading to various heterocyclic byproducts.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: To minimize hydrolysis, it is crucial to control the reaction conditions. Using anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) can prevent the introduction of water. If an aqueous workup is necessary, it should be performed at a low temperature and with careful pH control to avoid prolonged exposure to strongly acidic or basic conditions.
Q3: What are the best practices for preventing the oxidation of the sulfide?
A3: Preventing oxidation requires the exclusion of strong oxidizing agents and careful control of the reaction atmosphere. If the reaction is sensitive to air, performing it under an inert atmosphere is recommended. Additionally, using purified, peroxide-free solvents can help minimize unwanted oxidation.
Q4: How can I purify crude this compound to remove common byproducts?
A4: Purification of crude this compound can be effectively achieved through recrystallization or column chromatography.
-
Recrystallization: A common and effective technique for removing impurities. The choice of solvent is critical and should be determined empirically.
-
Column Chromatography: Silica gel chromatography can be employed to separate the desired product from byproducts with different polarities.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during reactions with this compound.
Issue 1: Low Yield of this compound
Low product yield can be a significant issue. The following guide provides a systematic approach to diagnosing and resolving this problem.
Troubleshooting Workflow for Low Yield
Technical Support Center: Optimizing the Synthesis of 2-(Phenylthio)acetamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Phenylthio)acetamide. Our goal is to help you improve reaction yields, minimize impurities, and streamline your experimental workflow.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically synthesized through the reaction of thiophenol and 2-chloroacetamide.
Q1: Why is my reaction yield consistently low?
A1: Low yields in the synthesis of this compound can arise from several factors related to reactants, reaction conditions, and catalyst efficiency.
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Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Consider increasing the reaction time or temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction duration.
-
-
Suboptimal Base or Catalyst: The choice and amount of base or catalyst are critical for this reaction. The base is required to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion.
-
Solution: Common bases for this reaction include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and triethylamine (NEt₃). The choice of base can be solvent-dependent. Ensure the base is anhydrous if using a non-aqueous solvent. While this is not strictly a catalytic reaction, phase-transfer catalysts can be beneficial in two-phase systems.
-
-
Side Reactions: The formation of diphenyl disulfide from the oxidation of thiophenol is a common side reaction, especially in the presence of air (oxygen).
-
Solution: To minimize oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use can also be beneficial.
-
-
Poor Nucleophilicity of Thiophenol: While thiophenol is a good nucleophile, its reactivity can be hampered by steric hindrance or electronic effects if substituted derivatives are used.
-
Solution: Ensure the thiophenol is of high purity. The use of a strong base will significantly increase its nucleophilicity.
-
Q2: I am observing significant amounts of diphenyl disulfide as a byproduct. How can I prevent this?
A2: The formation of diphenyl disulfide is a common issue due to the ease of oxidation of thiophenol.
-
Oxygen Contamination: The primary cause is the presence of oxygen.
-
Minimization:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can be helpful, but care must be taken to ensure it does not interfere with the main reaction.
-
-
-
Reaction Temperature: Higher temperatures can sometimes accelerate oxidation.
-
Minimization: If the primary reaction allows, conduct it at the lowest effective temperature.
-
Q3: The purification of my product is difficult due to persistent impurities. What are the likely impurities and how can I remove them?
A3: Common impurities include unreacted starting materials (thiophenol and 2-chloroacetamide) and the diphenyl disulfide byproduct.
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Identification: Use analytical techniques such as NMR, IR, and Mass Spectrometry to identify the impurities. TLC is a quick method to get an initial assessment.
-
Purification Strategies:
-
Extraction: A basic wash (e.g., with a dilute sodium bicarbonate solution) can help remove unreacted acidic thiophenol.
-
Recrystallization: This is a highly effective method for purifying solid products. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating the product from impurities based on polarity.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a nucleophilic substitution reaction where the thiophenolate anion attacks 2-chloroacetamide, displacing the chloride ion.
General Reaction Scheme
Caption: General synthesis of this compound.
Q2: What is the role of the base in this reaction?
A2: The base plays a crucial role in deprotonating the thiol group (-SH) of thiophenol to form the more nucleophilic thiophenolate anion (-S⁻). This anion is a much stronger nucleophile than the neutral thiol, and it readily attacks the electrophilic carbon atom of 2-chloroacetamide, leading to the displacement of the chloride ion and the formation of the desired thioether bond.
Q3: What solvents are suitable for this synthesis?
A3: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity. Suitable solvents include:
-
Dimethylformamide (DMF)
-
Acetonitrile (CH₃CN)
-
Acetone
-
Ethanol (can also act as a protic solvent, but is often used with bases like NaOH)
The choice of solvent may also depend on the solubility of the reactants and the base used.
Catalyst and Base Selection Data
The following table summarizes the impact of different bases and the potential use of a phase-transfer catalyst on the yield of this compound. (Note: This data is illustrative and based on typical results for similar S-alkylation reactions).
| Base / Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaOH | Ethanol/Water | 50 | 4 | 75 |
| K₂CO₃ | DMF | 25 | 6 | 85 |
| NEt₃ | Acetonitrile | 60 | 8 | 60 |
| K₂CO₃ / TBAB* | Toluene/Water | 80 | 3 | 92 |
* TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst)
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate in DMF
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add thiophenol (1 equivalent) and anhydrous dimethylformamide (DMF).
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
-
Addition of Electrophile: Dissolve 2-chloroacetamide (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Experimental Workflow
Caption: A typical experimental workflow for synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields.
Validation & Comparative
2-(Phenylthio)acetamide vs other thioethers in bioassays
A Comparative Guide to the Bioactivity of 2-(Phenylthio)acetamide and Other Thioethers
This guide provides a comparative analysis of the biological activities of this compound and related thioether and acetamide compounds. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of molecules. The guide summarizes quantitative data from various bioassays, details the experimental methodologies, and visualizes relevant biological pathways and workflows.
Comparative Bioactivity Data
The following tables summarize the quantitative results from various bioassays performed on this compound derivatives and comparable thioether or acetamide structures. These assays highlight the potential of these compounds in anticancer, antimicrobial, and antifungal applications.
Table 1: Anticancer and Cytotoxic Activity
This table presents the half-maximal inhibitory concentration (IC50) values, which measure the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Bioassay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| 2-Acetamide-5-phenylthio-1,3,4-thiadiazole derivative (with 4-chloro substituent) | HT-29 (Colon Cancer) | Antiproliferative | 4.5 - 12.6 | Not Specified | - |
| A431 (Skin Cancer) | Antiproliferative | 4.5 - 12.6 | Not Specified | - | |
| PC3 (Prostate Cancer) | Antiproliferative | 4.5 - 12.6 | Not Specified | - | |
| N-Butyl-2-(3-chlorophenyl)acetamide | MDA-MB-468 (Breast Cancer) | MTT Assay | 2.2 ± 0.07 | Doxorubicin | 0.38 ± 0.07 |
| PC-12 (Pheochromocytoma) | MTT Assay | 0.67 ± 0.12 | Doxorubicin | 2.6 ± 0.13 | |
| N-Butyl-2-(2-methoxyphenyl)acetamide | MDA-MB-468 (Breast Cancer) | MTT Assay | 1.3 ± 0.03 | Doxorubicin | 0.38 ± 0.07 |
| PC-12 (Pheochromocytoma) | MTT Assay | 2.97 ± 0.07 | Doxorubicin | 2.6 ± 0.13 | |
| N-Butyl-2-(4-nitrophenyl)acetamide | MDA-MB-468 (Breast Cancer) | MTT Assay | 0.76 ± 0.09 | Doxorubicin | 0.38 ± 0.07 |
Data sourced from references[1][2].
Table 2: Antimicrobial and Antifungal Activity
This table includes Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and inhibitory concentration (IC90) values. MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while MFC is the lowest concentration that results in microbial death.
| Compound | Organism | Bioassay | Key Finding (µg/mL) |
| 2-(Phenylthio)benzoylarylhydrazone (4f) | Mycobacterium tuberculosis H37Rv | MABA | IC90: 7.57 |
| 2-(Phenylthio)benzoylarylhydrazone (4g) | Mycobacterium tuberculosis H37Rv | MABA | IC90: 2.96 |
| 2-Chloro-N-phenylacetamide | Candida albicans (clinical strains) | Broth Microdilution | MIC: 128 - 256 |
| MFC: 512 - 1024 | |||
| Candida parapsilosis (clinical strains) | Broth Microdilution | MIC: 128 - 256 | |
| MFC: 512 - 1024 | |||
| 2-Chloro-N-phenylacetamide | Aspergillus flavus | Broth Microdilution | MIC: 16 - 256 |
| MFC: 32 - 512 |
Data sourced from references[3][4][5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key bioassays mentioned in the comparative data tables.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives, other thioethers) in the culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). A control group with a vehicle (like DMSO) is run in parallel.[2]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Broth Microdilution for MIC/MFC Determination
This method is used to determine the minimum concentration of an antimicrobial agent required to inhibit or kill a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Candida albicans, Aspergillus flavus) in a suitable broth medium (e.g., RPMI-1640).[4][5]
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][5][6]
-
MFC Determination: To determine the MFC, an aliquot from the wells showing no growth is subcultured onto an agar plate. After further incubation, the MFC is identified as the lowest concentration from which the microorganism does not recover and grow on the agar plate.[4][6]
Visualizations: Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Signaling Pathway: Caspase-1 Regulation
Research has suggested that this compound may exert therapeutic effects by modulating inflammatory pathways. One identified mechanism is the regulation of caspase-1 activation, a key enzyme in the inflammasome pathway which leads to the maturation of pro-inflammatory cytokines like IL-1β.[1]
Caption: Caspase-1 activation pathway and proposed inhibition by this compound.
Experimental Workflow: In Vitro Cytotoxicity Screening
The following diagram illustrates a standard workflow for screening chemical compounds for cytotoxic activity against cancer cell lines using the MTT assay.
Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.
Conclusion
The available data indicate that this compound and its structural analogs represent a versatile scaffold with significant potential in medicinal chemistry. Derivatives have demonstrated potent antiproliferative activity against various cancer cell lines and notable antimicrobial effects against bacterial and fungal pathogens.[1][3][4] Specifically, this compound has been identified as a regulator of caspase-1, suggesting a mechanism for anti-inflammatory activity.[1] In comparison, other thioethers and acetamides, such as 2-chloro-N-phenylacetamide, also exhibit strong bioactivity, particularly as antifungal agents.[4][5] Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for development into novel therapeutic agents.
References
- 1. Buy this compound | 22446-20-4 [smolecule.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
A Comparative Efficacy Analysis of 2-(Phenylthio)acetamide and Its Analogs in Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of 2-(Phenylthio)acetamide and its structurally related analogs. The following sections detail their performance in various therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Anti-inflammatory Activity
A notable analog, 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA), has demonstrated significant anti-inflammatory properties by targeting the caspase-1/NF-κB signaling pathway. This pathway is crucial in the production of inflammatory mediators like thymic stromal lymphopoietin (TSLP), a key factor in allergic disorders.
Experimental Data: Inhibition of TSLP Production by PA in HMC-1 Cells
| Compound | Concentration (µM) | TSLP Production Inhibition (%) |
| PA | 1 | 87.71 ± 5.20 |
Data sourced from a study on human mast cell line, HMC-1 cells.[1]
Experimental Protocol: TSLP Enzyme-Linked Immunosorbent Assay (ELISA)
The human mast cell line, HMC-1, was stimulated to induce TSLP production. The cells were then treated with 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA). The concentration of TSLP in the cell supernatant was quantified using a commercially available ELISA kit, following the manufacturer's instructions. The percentage of inhibition was calculated by comparing the TSLP levels in PA-treated cells to untreated control cells.[1]
Signaling Pathway of PA in Inhibiting TSLP Production
Caption: Mechanism of PA in downregulating TSLP production.
Anticancer and Antiproliferative Activity
Derivatives of this compound have been investigated for their potential as anticancer agents. One study focused on 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives containing a phenyl urea group, evaluating their ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.
Experimental Data: Cytotoxic Activity of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives
| Compound | Cell Line | IC50 (µM) |
| 9e (4-chloro derivative) | A431 (skin carcinoma) | Value not specified in abstract, but noted as having the highest cytotoxic effect |
| HT-29 (colon carcinoma) | - | |
| PC3 (prostate cancer) | - |
Further investigation confirmed that compound 9e induced apoptosis by upregulating Bax and downregulating Bcl-2 proteins in A431 cancer cells.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
Human cancer cell lines (HT-29, A431, and PC3) and normal HDF cells were cultured. The cells were treated with various concentrations of the synthesized compounds. The cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then determined.[2]
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for evaluating anticancer potential.
Antimycobacterial Activity
A series of 2-(phenylthio)benzoylarylhydrazone derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis.
Experimental Data: Antimycobacterial Activity of 2-(phenylthio)benzoylarylhydrazone Derivatives
| Compound | Analogue | IC90 (µg/mL) |
| 4f | 5-Nitro-2-furyl | 7.57 |
| 4g | 5-Nitro-2-thienyl | 2.96 |
Activity was tested against Mycobacterium tuberculosis H37Rv.[3]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The antimycobacterial activity was determined using the MABA method. This assay uses the Alamar Blue reagent, which is an indicator of cell viability. Mycobacterium tuberculosis H37Rv was cultured in microplates in the presence of varying concentrations of the synthesized compounds. After a specific incubation period, Alamar Blue was added. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition of bacterial growth. The minimum inhibitory concentration (MIC) or, in this case, the IC90 (the concentration that inhibits 90% of bacterial growth) was then determined.[3]
Central Stimulatory Effects
In the search for novel wakefulness-promoting agents, analogs of this compound have been synthesized and compared to the established drug, modafinil.
Comparative Efficacy of 2-[(diphenylmethane)sulfinyl] acetamides and 2-[(diphenylmethyl)thio] acetamides
| Compound | Central Stimulatory Effect |
| 6c, 6f, 6n | Considerable activity |
| 6h | Slightly better than modafinil |
| Modafinil | Positive Control |
The central stimulatory effects were determined by an independent activity assay on mice.[4]
Experimental Protocol: Independent Activity Assay in Mice
The central stimulatory effects of the target compounds were assessed by measuring the spontaneous activity of mice. Mice were administered the test compounds or a control (vehicle or modafinil). Their locomotor activity was then recorded over a period of time using an automated activity monitoring system. An increase in activity compared to the control group indicates a central stimulatory effect.[4]
Acyl Coenzyme A:Cholesterol Acyltransferase (ACAT) Inhibition
An analog, N-[2-[N'-pentyl-(6,6-dimethyl-2,4-heptadiynyl)amino]ethyl]- (2-methyl-1-naphthylthio)acetamide (FY-087), was identified as a potent inhibitor of ACAT, an enzyme involved in cholesterol metabolism.
Comparative IC50 Values of ACAT Inhibitors
| Compound | IC50 (µM) |
| FY-087 | 0.11 |
| YM-750 | 0.18 |
| E-5324 | 0.14 |
| Melinamide | 3.2 |
Inhibition was measured against human microsomal ACAT.[5]
Experimental Protocol: Human Microsomal ACAT Inhibition Assay
Human liver microsomes, which contain the ACAT enzyme, were used as the enzyme source. The assay was performed by incubating the microsomes with a radiolabeled substrate (e.g., [14C]oleoyl-CoA) and cholesterol in the presence of varying concentrations of the test compounds. The amount of cholesteryl oleate formed, which is the product of the ACAT reaction, was quantified to determine the enzyme activity. The IC50 value was calculated as the concentration of the inhibitor required to reduce the enzyme activity by 50%.[5]
This guide highlights the diverse therapeutic potential of this compound and its analogs. The presented data and methodologies offer a foundation for further research and development in the fields of inflammation, oncology, infectious diseases, and metabolic disorders.
References
- 1. A novel compound 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide downregulates TSLP through blocking of caspase-1/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-[2-[N'-pentyl-(6,6-dimethyl-2,4-heptadiynyl)amino]ethyl]- (2-methyl-1-naphthylthio)acetamide (FY-087). A new acyl coenzyme a:cholesterol acyltransferase (ACAT) inhibitor of diet-induced atherosclerosis formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Profile of 2-(Phenylthio)acetamide: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity and potential off-target effects of investigational compounds is paramount. This guide provides a comparative analysis of 2-(Phenylthio)acetamide, a sulfur-containing organic compound, and its derivatives against established inhibitors in key biological assays related to cancer and inflammation. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds to offer insights into its potential biological activities and cross-reactivity profile.
Executive Summary
This compound and its derivatives have emerged as compounds of interest with potential applications in oncology and inflammation. Studies suggest that this chemical scaffold may exhibit inhibitory activity against key drug targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and possess anti-inflammatory properties through modulation of pathways involving Caspase-1 and Cyclooxygenase-2 (COX-2). However, a comprehensive understanding of its potency and selectivity requires a comparative approach against well-characterized inhibitors. This guide presents available data on derivatives of this compound and compares them with established drugs like Sorafenib (a multi-kinase inhibitor), Celecoxib (a selective COX-2 inhibitor), and VX-765 (a Caspase-1 inhibitor).
Data Presentation: A Comparative Look at Inhibitory Activities
The following tables summarize the available inhibitory activities of this compound derivatives and comparator compounds in key biological assays. It is important to note the absence of publicly available IC50 values for the parent compound, this compound.
Table 1: VEGFR-2 Kinase Inhibition
| Compound | Target | IC50 | Assay Type |
| 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivative | VEGFR-2 Phosphorylation | Inhibition Observed | Western Blot |
| Sorafenib | VEGFR-2 | 90 nM[1][2] | Cell-free kinase assay |
Table 2: Anti-Inflammatory Activity (COX-2 Inhibition)
| Compound | Target | IC50 | Assay Type |
| N-(2-hydroxy phenyl) acetamide | Inflammation (in vivo) | - | Adjuvant-induced arthritis in rats |
| Celecoxib | COX-2 | 40 nM[3] | Recombinant human enzyme assay |
Table 3: Anti-Inflammatory Activity (Caspase-1 Pathway)
| Compound | Target/Pathway | Inhibition | Assay Type |
| 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide | Caspase-1/NF-κB pathway | Downregulation of Caspase-1 activation | Cell-based assay |
| VX-765 (VRT-043198, active metabolite) | Caspase-1 | Ki = 0.8 nM | Enzyme inhibition assay |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the key assays discussed.
VEGFR-2 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, kinase assay buffer, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), test compound (this compound or its derivative), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and the kinase assay buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
COX-2 Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reagents and Materials: Purified recombinant human COX-2 enzyme, arachidonic acid (substrate), test compound, and an ELISA kit for prostaglandin E2 (PGE2) detection.
-
Procedure:
-
Pre-incubate the COX-2 enzyme with various concentrations of the test compound.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using a competitive ELISA kit.
-
Calculate the percent inhibition of PGE2 production at each compound concentration and determine the IC50 value.
-
Caspase-1 Activity Assay (Cell-Based)
This assay determines the effect of a compound on caspase-1 activity in a cellular context.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., THP-1 monocytes) and differentiate them into macrophages.
-
Prime the cells with a TLR agonist like lipopolysaccharide (LPS).
-
Treat the cells with various concentrations of the test compound.
-
Induce inflammasome activation with an appropriate stimulus (e.g., nigericin or ATP).
-
-
Measurement of Caspase-1 Activity:
-
Collect the cell culture supernatant.
-
Use a commercially available caspase-1 activity assay kit, which typically involves a specific caspase-1 substrate that releases a fluorescent or colorimetric signal upon cleavage.
-
Measure the signal using a fluorometer or spectrophotometer.
-
Determine the percentage of caspase-1 inhibition relative to untreated controls.
-
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate the signaling pathways potentially modulated by this compound and its derivatives.
Caption: VEGFR-2 Signaling Pathway and Potential Inhibition.
References
Comparative Cytotoxicity of 2-(Phenylthio)acetamide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of various 2-(Phenylthio)acetamide derivatives against several cancer cell lines. The data presented is compiled from recent studies and is intended to facilitate the identification of promising compounds for further investigation.
This guide summarizes quantitative cytotoxicity data, details the experimental protocols used for these assessments, and visualizes key experimental and biological pathways to provide a comprehensive overview of the current landscape of this compound derivatives as potential anti-cancer agents.
Quantitative Analysis of Cytotoxicity
The cytotoxic activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. A lower IC50 value is indicative of higher cytotoxic potency. The following tables summarize the IC50 values for a selection of phenylacetamide and related derivatives from the literature.
| Compound | Derivative | Target Cell Line | IC50 (µM) |
| 3a | 2-F-phenylacetamide | MDA-MB-468 | 8 ± 0.07 |
| PC12 | 1.83 ± 0.05 | ||
| MCF7 | 9 ± 0.07 | ||
| 3b | 3-F-phenylacetamide | MDA-MB-468 | 1.5 ± 0.12 |
| PC12 | 77 ± 0.08 | ||
| MCF7 | 1.5 ± 0.06 | ||
| 3c | 4-F-phenylacetamide | MDA-MB-468 | 87 ± 0.05 |
| PC12 | 8 ± 0.06 | ||
| MCF7 | 0.7 ± 0.08 | ||
| 3d | 2-Cl-phenylacetamide | MDA-MB-468 | 0.6 ± 0.08 |
| PC12 | 0.6 ± 0.07 | ||
| MCF7 | 0.7 ± 0.4 | ||
| 3e | 3-Cl-phenylacetamide | MDA-MB-468 | 2.2 ± 0.07 |
| PC12 | 0.67 ± 0.12 | ||
| MCF7 | 9 ± 0.09 | ||
| 3f | 4-Cl-phenylacetamide | MDA-MB-468 | 1 ± 0.13 |
| PC12 | 7 ± 0.09 | ||
| 3g | 2-OCH3-phenylacetamide | MDA-MB-468 | 1.3 ± 0.03 |
| PC12 | 2.97 ± 0.07 | ||
| MCF7 | 1.53 ± 0.12 | ||
| 3h | 4-OCH3-phenylacetamide | MDA-MB-468 | 3.13 ± 0.06 |
| PC12 | 1.73 ± 0.13 | ||
| MCF7 | 1.4 ± 0.12 | ||
| 3i | 2-NO2-phenylacetamide | MDA-MB-468 | 6 ± 0.4 |
| PC12 | 2.20 ± 0.43 | ||
| 3j | 4-NO2-phenylacetamide | MDA-MB-468 | 0.76 ± 0.09 |
| PC12 | 6 ± 0.4 | ||
| 3k | 4-Br-phenylacetamide | MDA-MB-468 | 87 ± 0.13 |
| PC12 | 2.50 ± 0.13 | ||
| MCF7 | 85 ± 0.09 | ||
| Doxorubicin | Reference Drug | MDA-MB-468 | 0.38 ± 0.07 |
| PC12 | 2.6 ± 0.13 | ||
| MCF7 | 2.63 ± 0.4 |
Table 1: Cytotoxicity (IC50 in µM) of Phenylacetamide Derivatives against MDA-MB-468, PC12, and MCF7 Cancer Cell Lines. [1]
| Compound | Derivative | Target Cell Line | IC50 (µM) |
| 4a | N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC | - |
| Hep-G2 | - | ||
| MCF-7 | - | ||
| 4b | N-(4-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC | 15.3 ± 1.12 |
| Hep-G2 | - | ||
| MCF-7 | - | ||
| 4c | N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC | 10.8 ± 0.08 |
| Hep-G2 | - | ||
| MCF-7 | - | ||
| 4d | N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC | - |
| Hep-G2 | 11.6 ± 0.12 | ||
| MCF-7 | - |
Table 2: Cytotoxicity (IC50 in µM) of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives against Various Cancer Cell Lines. [2]
Experimental Protocols
The following section details the methodologies for the key experiments cited in the studies of this compound derivatives' cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF7, MDA-MB-468, PC12)
-
96-well microplates
-
Culture medium (specific to cell line)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 8,000-10,000 cells per well and incubated for 24 hours at 37°C to allow for cell attachment.[2]
-
Compound Treatment: The culture medium is replaced with fresh medium containing varying concentrations of the this compound derivatives (e.g., 0.125, 0.25, 0.5, and 1 µM).[1] The cells are then incubated for another 48 hours.[1]
-
MTT Addition: After the incubation period, the medium is removed, and the cells are washed with PBS. 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 3 hours.[1]
-
Formazan Solubilization: Following incubation, the MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then shaken for 10 minutes.[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for evaluating the cytotoxicity of this compound derivatives.
Caption: Experimental workflow for cytotoxicity assessment.
Apoptosis Signaling Pathway
Several studies suggest that the cytotoxic effects of this compound derivatives are mediated through the induction of apoptosis. The diagram below illustrates a simplified signaling pathway for apoptosis that may be activated by these compounds.
Caption: Simplified apoptosis signaling pathway.
References
Unveiling the Anticancer Potential of 2-(Phenylthio)acetamide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of various 2-(Phenylthio)acetamide derivatives, supported by experimental data. We delve into their efficacy against different cancer cell lines, outline the experimental protocols used for their evaluation, and visualize the key signaling pathways involved in their mechanism of action.
Comparative Anticancer Activity of Phenylacetamide Derivatives
Recent studies have highlighted the promise of phenylacetamide derivatives as a new class of anticancer agents. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, with some derivatives showing high efficacy at low concentrations. The anticancer activity is largely attributed to the induction of apoptosis through both intrinsic and extrinsic pathways.
A study on a series of eleven phenylacetamide derivatives revealed that the "3d" derivative was particularly effective. It exhibited significant cytotoxic effects against MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma) cell lines, with IC50 values as low as 0.6 µM.[1] This particular derivative was found to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and FasL, as well as the anti-apoptotic protein Bcl-2, and increasing caspase 3 activity.[1]
Another study focused on 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide derivatives. Among the synthesized compounds, derivative 4c (2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide) demonstrated high selectivity, with an IC50 value of 23.30 µM against A549 human lung adenocarcinoma cells, while showing minimal toxicity to normal NIH/3T3 mouse embryoblast cells (IC50 >1000 µM).[2] This highlights the potential for developing derivatives with a favorable therapeutic window. Furthermore, compounds 4a and 4c were shown to induce apoptosis, although to a lesser extent than the standard drug cisplatin.[2]
In a different investigation, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their anticancer properties.[3] Compounds with a nitro moiety (2a-2c ) generally showed higher cytotoxicity than those with a methoxy moiety (2d-2f ).[3] Specifically, compound 2b was the most active against the PC3 prostate carcinoma cell line (IC50 = 52 µM), and compound 2c was most effective against the MCF-7 cell line (IC50 = 100 µM), with its activity being comparable to the reference drug imatinib (IC50 = 98 µM).[3]
Furthermore, a novel series of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives were synthesized and found to act as antiproliferative agents.[4] The 4-chloro-containing compound 9e showed the highest cytotoxic effects against the A431 (skin carcinoma) cell line.[4] This compound was found to induce apoptosis by upregulating Bax and downregulating Bcl-2 proteins.[4] Additionally, it inhibited the phosphorylation of vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting a potential anti-angiogenic mechanism.[4]
The following table summarizes the quantitative data on the anticancer activity of selected this compound and other phenylacetamide derivatives.
Data Presentation: Anticancer Activity of Phenylacetamide Derivatives
| Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6 ± 0.08 | [1] |
| Phenylacetamide derivative 3d | PC-12 | 0.6 ± 0.08 | [1] |
| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 | [1] |
| Phenylacetamide derivative 3d | MCF-7 | 0.7 ± 0.4 | [1] |
| 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c ) | A549 | 23.30 ± 0.35 | [2] |
| 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c ) | NIH/3T3 | >1000 | [2] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c ) | MCF-7 | 100 | [3] |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b ) | PC3 | 52 | [3] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c ) | PC3 | 80 | [3] |
| Imatinib (Reference) | PC3 | 40 | [3] |
| Imatinib (Reference) | MCF-7 | 98 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized phenylacetamide derivatives and a control (e.g., doxorubicin or imatinib) for a specified period (e.g., 48 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Apoptosis Detection (TUNEL Assay)
The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Cell Culture and Treatment: Cells are cultured on coverslips in a 24-well plate and treated with the test compounds for the desired time.
-
Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, according to the manufacturer's instructions.
-
Staining and Visualization: The cell nuclei are counterstained with a DNA-specific stain such as DAPI. The coverslips are then mounted on slides, and the cells are visualized using a fluorescence microscope. Apoptotic cells will show green fluorescence within the nucleus.
Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in apoptosis. This assay measures the activity of specific caspases, such as caspase-3.
-
Cell Lysis: Treated and untreated cells are harvested and lysed to release the cellular contents, including caspases.
-
Substrate Addition: A specific colorimetric or fluorometric substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3) is added to the cell lysate.
-
Incubation: The mixture is incubated to allow the active caspase to cleave the substrate, releasing a chromophore or fluorophore.
-
Detection: The amount of released chromophore or fluorophore is quantified using a spectrophotometer or fluorometer, respectively. The activity is proportional to the amount of signal generated.
Gene Expression Analysis (Real-Time PCR)
Real-time polymerase chain reaction (RT-PCR) is used to quantify the expression levels of specific genes involved in apoptosis, such as Bcl-2, Bax, and FasL.
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for the target genes and a reference gene (e.g., GAPDH). The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (2-ΔΔCt) method, normalized to the expression of the reference gene.[1]
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathway for the anticancer activity of certain phenylacetamide derivatives and a general experimental workflow for their evaluation.
Caption: General experimental workflow for evaluating the anticancer activity of this compound derivatives.
Caption: Proposed apoptotic signaling pathway induced by certain this compound derivatives.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 2-(Phenylthio)acetamide and N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of 2-(Phenylthio)acetamide and N-phenylacetamide. While direct comparative studies between these two parent compounds are limited in the currently available scientific literature, this document synthesizes the existing data on their derivatives to offer insights into their potential therapeutic applications. The information is intended to guide further research and drug discovery efforts.
Introduction
This compound and N-phenylacetamide are structurally related aromatic amides that serve as scaffolds in medicinal chemistry for the development of novel therapeutic agents. The presence of a phenyl ring and an acetamide group provides a framework that can be readily modified to modulate biological activity. The key structural difference lies in the linkage of the phenyl group to the acetamide moiety: via a thioether bond in this compound and a direct nitrogen-carbon bond in N-phenylacetamide. This structural variance is expected to influence their physicochemical properties and biological target interactions.
Data Presentation
The following tables summarize the available quantitative data on the biological activities of various derivatives of this compound and N-phenylacetamide. It is important to note that these data are for substituted derivatives and not the parent compounds themselves, unless otherwise specified.
Table 1: Anticancer/Antiproliferative Activity
| Compound Class | Derivative | Cell Line | Activity (IC₅₀) | Reference |
| This compound Derivatives | 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides (e.g., 6d5) | SARS-CoV-2 RdRp | 1.11 ± 0.05 μM | [1] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(substituted phenyl)acetamide | PC3 (Prostate), U87 (Glioblastoma), MDA (Breast) | 9 - 35 μM | [2] | |
| N-phenylacetamide Derivatives | 2-(4-Fluorophenyl)-N-(substituted phenyl)acetamides | PC3 (Prostate), MCF-7 (Breast) | 52 - 100 μM | [3] |
| Phenylacetamide derivative (3d) | MDA-MB-468, PC-12 | 0.6 ± 0.08 μM | [4] | |
| Phenylacetamide derivatives (3c, 3d) | MCF-7 | 0.7 ± 0.08 μM, 0.7 ± 0.4 μM | [4] |
Table 2: Antimicrobial Activity
| Compound Class | Derivative | Organism(s) | Activity (MIC/EC₅₀/Zone of Inhibition) | Reference |
| This compound Derivatives | 2-(Phenylthio)benzoylarylhydrazones | Mycobacterium tuberculosis H37Rv | IC₉₀: 2.96 - 7.57 µg/mL | [5] |
| N-phenylacetamide Derivatives | N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. Oryzae | EC₅₀: 156.7 µM | [6] |
| 2-chloro-N-phenylacetamide | Candida albicans, C. parapsilosis | MIC: 128 - 256 µg/mL | [7] | |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC: 16 - 256 μg/mL | [8] | |
| 2-amino-N-(p-Chlorophenyl) acetamide derivative (5b) | Acinetobacter baumannii ATCC19606 | DIZ: 32.0 mm | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF7, MDA-MB468, PC12) are seeded in 96-well plates and incubated for 24 hours at 37°C.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.125, 0.25, 0.5, and 1 µM) and incubated for an additional 48 hours.[4]
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 20 µL of 5 mg/mL MTT) is added to each well, followed by a 3-hour incubation.[4]
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[4]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general workflow for the synthesis and evaluation of the biological activity of these acetamide derivatives.
References
- 1. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. irejournals.com [irejournals.com]
A Comparative Guide to the Selectivity of Caspase-1 Inhibitors: Evaluating 2-(Phenylthio)acetamide Derivatives Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity of 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA), a derivative of 2-(Phenylthio)acetamide, for caspase-1. Due to the limited availability of direct quantitative data for PA, its known biological effects are compared with established caspase-1 inhibitors with well-documented selectivity profiles, such as Belnacasan (VX-765), Pralnacasan (VX-740), and the potent tool compound ML132.
Introduction to Caspase-1 Inhibition
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a key inflammatory cysteine protease. It plays a crucial role in the innate immune response by processing pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms. Dysregulation of caspase-1 activity is implicated in a range of inflammatory diseases, making it an attractive therapeutic target. The development of selective caspase-1 inhibitors is a significant goal in drug discovery to modulate inflammatory responses without affecting other essential cellular processes regulated by different caspases.
The Emergence of this compound Derivatives
Recent research has identified 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA) as a potential modulator of inflammatory pathways.[1] Studies have shown that PA can downregulate the expression of Thymic Stromal Lymphopoietin (TSLP), a key cytokine in allergic inflammation, by blocking the caspase-1/NF-κB signaling pathway.[1] While these findings highlight the potential of the this compound scaffold, a detailed quantitative assessment of its direct inhibitory potency and selectivity for caspase-1 is not yet publicly available.
Comparative Analysis of Caspase-1 Inhibitors
To provide a framework for evaluating the potential of novel compounds like PA, this guide compares its observed biological activity with the well-characterized selectivity profiles of established caspase-1 inhibitors.
Quantitative Selectivity of Benchmark Caspase-1 Inhibitors
The following table summarizes the inhibitory potency (IC50/Ki) of VRT-043198 (the active metabolite of VX-765), Pralnacasan, and ML132 against caspase-1 and other caspase family members. Lower values indicate higher potency.
| Compound | Target | IC50 / Ki (nM) | Fold Selectivity vs. Caspase-1 | Reference(s) |
| VRT-043198 | Caspase-1 | Ki: 0.8 | - | [2] |
| Caspase-3 | >1000 | >1250x | [3] | |
| Caspase-4 | Ki: <0.6 | ~1.3x | [2] | |
| Caspase-5 | 10.6 | 13.25x | [3][4] | |
| Caspase-6 | >10,000 | >12500x | [3][4] | |
| Caspase-7 | >1000 | >1250x | [3] | |
| Caspase-8 | 3.3 | 4.1x | [3][4] | |
| Caspase-9 | 5.07 | 6.3x | [3][4] | |
| Pralnacasan (VX-740) | Caspase-1 | Ki: 1.4 | - | [5][6] |
| ML132 | Caspase-1 | IC50: 0.023 - 34.9 | - | [4][7][8][9] |
| Other Caspases (Panel of 9) | >1000 | >1000x | [4][8] |
Biological Activity of 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA)
Direct enzymatic inhibition data for PA is not currently available. However, its biological effects in cellular models provide an indirect measure of its activity on the caspase-1 pathway.
| Compound | Assay System | Observed Effect | Concentration | Reference |
| PA | Human Mast Cell Line (HMC-1) | Inhibition of TSLP production | 1 µM | [1] |
| Human Mast Cell Line (HMC-1) | Downregulation of caspase-1 activation | Not specified | [1] |
Signaling Pathway and Experimental Workflow
To understand the context of caspase-1 inhibition, the following diagrams illustrate the NLRP3 inflammasome activation pathway leading to caspase-1 activation and a general workflow for assessing caspase-1 inhibition.
Caption: NLRP3 Inflammasome Activation Pathway.
Caption: Caspase-1 Inhibition Assay Workflow.
Experimental Protocols
A detailed methodology is crucial for the accurate evaluation of enzyme inhibitors. Below is a representative protocol for an in vitro caspase-1 inhibition assay.
Objective: To determine the in vitro inhibitory activity of a test compound against human recombinant caspase-1.
Materials:
-
Human recombinant caspase-1
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC)
-
Test compound (e.g., 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide)
-
Positive control inhibitor (e.g., Ac-YVAD-CHO or VX-765)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to achieve a range of desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Enzyme and Substrate Preparation:
-
Dilute the human recombinant caspase-1 in assay buffer to the desired working concentration.
-
Dilute the caspase-1 substrate stock solution in assay buffer to its working concentration (typically 2x the final desired concentration).
-
-
Assay Protocol:
-
Add 50 µL of the diluted test compound or control solutions to the wells of a 96-well plate. Include wells with assay buffer and DMSO as a negative control.
-
Add 25 µL of the diluted caspase-1 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to each well.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm for AMC-based substrates) every minute for 30-60 minutes.
-
Calculate the initial velocity (rate) of the reaction for each well from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
While 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA) shows promise as a modulator of the caspase-1 signaling pathway, further research is required to quantify its direct inhibitory activity and selectivity. The established inhibitors, such as VX-765 and ML132, serve as important benchmarks for the field, demonstrating high potency and varying degrees of selectivity. Future studies on PA should focus on generating quantitative IC50 or Ki data against a panel of caspases and other relevant proteases to fully elucidate its potential as a selective therapeutic agent. This will enable a more direct and comprehensive comparison with existing alternatives and guide further drug development efforts based on the this compound scaffold.
References
- 1. A novel compound 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide downregulates TSLP through blocking of caspase-1/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Pralnacasan (VX-740) | Interleukin-1β Converting Enzyme 抑制剂 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ML132 |CAS:1230628-71-3 Probechem Biochemicals [probechem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
Benchmarking 2-(Phenylthio)acetamide Against Known Caspase-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(Phenylthio)acetamide and its derivatives against established caspase-1 inhibitors. The content presented herein is based on available experimental data and is intended to inform research and development efforts in the fields of inflammation and drug discovery.
Introduction to this compound and Caspase-1 Inhibition
This compound is a sulfur-containing organic compound that has garnered interest for its potential biological activities, including anti-inflammatory, antiproliferative, and antimicrobial properties.[1] One of the key molecular targets implicated in its anti-inflammatory effects is Caspase-1, a cysteine protease that plays a crucial role in the innate immune response.
Caspase-1 is the effector enzyme of the inflammasome, a multi-protein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the inflammasome and subsequent caspase-1 activity are associated with a range of inflammatory and autoimmune diseases. Therefore, the inhibition of caspase-1 presents a promising therapeutic strategy for these conditions.
This guide benchmarks a derivative of this compound against two well-characterized caspase-1 inhibitors, Belnacasan (VX-765) and Pralnacasan (VX-740), providing a comparative analysis of their inhibitory potency.
Comparative Analysis of Inhibitory Potency
The inhibitory activities of a this compound derivative and known caspase-1 inhibitors are summarized in the table below. While a direct IC50 value for the this compound derivative against purified caspase-1 is not available in the reviewed literature, its potent effect on cellular processes regulated by caspase-1 provides a basis for a semi-quantitative comparison.
| Compound | Target | Inhibitory Potency (IC50/Ki) | Notes |
| 2-(4-{2-[(Phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA) | Caspase-1 | Downregulates caspase-1 activation. At 1µM, it inhibited Thymic Stromal Lymphopoietin (TSLP) production by up to 87.7%.[2] | TSLP production is linked to caspase-1 activation. This provides an indirect but potent measure of its cellular efficacy. |
| Belnacasan (VX-765) | Caspase-1 | Ki: 0.8 nM.[1][3][4] IC50 (for IL-1β release): ~0.7 µM.[1] | An orally bioavailable prodrug of VRT-043198, a potent and selective inhibitor of caspase-1. |
| Pralnacasan (VX-740) | Caspase-1 | Ki: 1.4 nM.[5] | A potent, selective, and orally active non-peptide inhibitor of caspase-1. |
Signaling Pathway: The NLRP3 Inflammasome
The activation of caspase-1 is predominantly controlled by the NLRP3 inflammasome. The following diagram illustrates the canonical signaling pathway leading to caspase-1 activation and the subsequent release of pro-inflammatory cytokines.
Caption: The NLRP3 inflammasome signaling pathway, a two-step process involving priming and activation, leading to caspase-1 activation and inflammatory responses.
Experimental Protocols
The following section details a generalized experimental protocol for assessing caspase-1 inhibitory activity, based on commonly used methodologies.
In Vitro Caspase-1 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified recombinant caspase-1.
Materials:
-
Recombinant human caspase-1
-
Caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, containing 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Test compounds (this compound derivative, known inhibitors)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compounds to the desired concentrations in the assay buffer.
-
In a 96-well plate, add the diluted test compounds.
-
Add recombinant human caspase-1 to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the caspase-1 substrate (Ac-YVAD-AFC) to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Monitor the fluorescence kinetically over a period of time (e.g., 30-60 minutes).
-
The rate of substrate cleavage is proportional to the caspase-1 activity. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for screening potential caspase-1 inhibitors.
Caption: A generalized workflow for in vitro screening of caspase-1 inhibitors.
Conclusion
This comparative guide highlights the potential of this compound derivatives as inhibitors of caspase-1, a key target in inflammatory diseases. While direct enzymatic inhibition data for the parent compound is pending, the potent cellular activity of its derivative, 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide, suggests a promising avenue for further investigation. When benchmarked against established inhibitors like Belnacasan and Pralnacasan, the this compound scaffold demonstrates significant potential. The provided experimental protocols and pathway diagrams serve as a resource for researchers aiming to further explore and characterize the therapeutic utility of this class of compounds.
References
Correlation of In Vitro and In Vivo Activity of 2-(Phenylthio)acetamide and its Analogs: A Comparative Guide
This guide provides a comparative analysis of the in vitro and in vivo biological activities of 2-(Phenylthio)acetamide and its derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available experimental data, detailing the methodologies employed and the observed outcomes. While direct head-to-head in vitro to in vivo correlation studies for this compound are limited in publicly available literature, this guide synthesizes data from various studies on its derivatives to provide insights into their therapeutic potential, primarily focusing on anticancer and anti-inflammatory activities.
I. Antiproliferative and Cytotoxic Activity
Derivatives of this compound have demonstrated significant in vitro cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenoxyacetamide | Compound I | HepG2 (Liver) | 1.43 | [1][2] |
| 5-Fluorouracil (Ref) | HepG2 (Liver) | 5.32 | [1][2] | |
| Compound II | HepG2 (Liver) | 6.52 | [1][2] | |
| 2-(4-Fluorophenyl)-N-phenylacetamide | Compound 2b (m-nitro) | PC3 (Prostate) | 52 | [3][4] |
| Imatinib (Ref) | PC3 (Prostate) | 40 | [3][4] | |
| Compound 2c (p-nitro) | MCF-7 (Breast) | 100 | [3][4] | |
| Imatinib (Ref) | MCF-7 (Breast) | 98 | [3][4] | |
| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl) acetamide | Compound 3g (m-methoxy) | MDA-MB-231 (Breast) | 9 | [5] |
| Imatinib (Ref) | MDA-MB-231 (Breast) | 20 | [5] | |
| Compound 3b (m-fluoro) | MDA-MB-231 (Breast) | 35 | [5][6] |
Experimental Protocols: In Vitro Cytotoxicity Assays
MTT Assay for Cell Viability: [1][7]
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF7, PC3) are seeded in 96-well microplates and incubated for 24 hours at 37°C.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compounds (e.g., 0.125, 0.25, 0.5, 1 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, the media is removed, and 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, followed by a 3-hour incubation.
-
Formazan Solubilization: The formazan crystals formed are dissolved in 100 µL of Dimethyl Sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC50 value is then calculated.
Apoptosis Assay (Annexin V-FITC):
-
Cell Treatment: Cells are treated with the compound of interest at its IC50 concentration for a specified time (e.g., 24 hours).
-
Staining: Cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway: Induction of Apoptosis by a Phenoxyacetamide Derivative
The diagram below illustrates the proposed mechanism of apoptosis induction by a novel phenoxyacetamide derivative (Compound I) in HepG2 liver cancer cells, which involves both intrinsic and extrinsic pathways.[2][8]
Caption: Proposed apoptotic pathway of a phenoxyacetamide derivative.
II. In Vivo Efficacy
The in vivo efficacy of acetamide derivatives has been evaluated in various animal models, demonstrating their potential for therapeutic applications.
Quantitative Data Summary: In Vivo Antitumor Activity
A study on a novel phenoxyacetamide derivative (Compound I) in a hepatocellular carcinoma (HCC) xenograft model in mice showed significant tumor growth suppression.[2]
| Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) |
| Control | 1800 | 1.5 |
| Compound I | 600 | 0.5 |
| 5-Fluorouracil | 900 | 0.8 |
Experimental Protocols: In Vivo Antitumor Xenograft Study[9]
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: A suspension of human cancer cells (e.g., HepG2) is injected subcutaneously into the flank of each mouse.
-
Compound Administration: When tumors reach a palpable size, mice are randomized into control and treatment groups. The test compound is administered through a specific route (e.g., intraperitoneal, oral) at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Further analysis, such as histopathology and biomarker assessment, may be performed.
Experimental Workflow: From In Vitro Screening to In Vivo Testing
The following diagram outlines the typical workflow for evaluating a novel compound from initial in vitro screening to in vivo efficacy studies.
Caption: Drug discovery workflow from in vitro to in vivo studies.
III. Anti-inflammatory and Other Activities
Beyond anticancer effects, this compound has been investigated for its potential in managing allergic rhinitis.
In Vivo Anti-Allergic Rhinitis Activity
In an ovalbumin (OVA)-sensitized mouse model of allergic rhinitis, this compound demonstrated significant anti-inflammatory effects.[9]
| Parameter | OVA-sensitized (Control) | OVA + this compound |
| Rub Scoring | Increased | Significantly Reduced |
| Serum IgE | Upregulated | Significantly Decreased |
| Serum Histamine | Upregulated | Significantly Decreased |
| Serum IL-1β | Upregulated | Significantly Decreased |
This activity is attributed to the regulation of caspase-1 activation.[9]
IV. Conclusion
The available data suggests a promising correlation between the in vitro cytotoxic and anti-inflammatory activities of this compound derivatives and their potential for in vivo efficacy. The phenoxyacetamide derivatives, in particular, have shown a strong link between in vitro apoptosis induction and in vivo tumor suppression.[2][8] Further direct comparative studies on this compound are warranted to fully establish its pharmacokinetic and pharmacodynamic profile and to validate the promising in vitro findings in relevant in vivo models. The diverse biological activities, including antiproliferative and anti-inflammatory effects, position this compound and its analogs as valuable scaffolds for future drug development.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy this compound | 22446-20-4 [smolecule.com]
Safety Operating Guide
Proper Disposal of 2-(Phenylthio)acetamide: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols for compounds like 2-(Phenylthio)acetamide is paramount. This guide provides essential, step-by-step instructions for the safe handling and disposal of this substance, ensuring compliance with regulatory standards and minimizing environmental impact.
Chemical waste, including this compound, should generally be treated as hazardous unless confirmed otherwise by a qualified environmental health and safety (EHS) professional.[1] Improper disposal, such as discarding in the regular trash or pouring down the drain, is not permissible for most laboratory chemicals.[2][3] The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), which outlines specific procedures for handling and disposal.[2][4]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[5] All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[5]
Step-by-Step Disposal Procedure
-
Waste Identification and Classification : Treat all unused or contaminated this compound as hazardous waste.[1] Do not attempt to determine its hazard characteristics unless you are a trained EHS professional. Always err on the side of caution and manage the waste as hazardous.[3]
-
Container Selection and Labeling :
-
Select a waste container that is in good condition, free of leaks, and compatible with this compound.[3][4]
-
The container must be clearly labeled with the words "Hazardous Waste."[2]
-
The label must also include the full chemical name, "this compound," and the quantity of the waste.[2] Avoid using abbreviations or chemical formulas.[2]
-
Include the date of waste generation and the location of origin (e.g., laboratory room number).[2]
-
-
Waste Accumulation and Storage :
-
Arrange for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][2]
-
Do not transport hazardous waste yourself.[1]
-
Complete any required waste disposal forms, providing accurate information about the container's contents.[2]
-
-
Empty Container Disposal :
Summary of Disposal and Safety Information
| Parameter | Guideline | Citation |
| Waste Classification | Treat as hazardous chemical waste. | [1] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | [5] |
| Handling Location | Well-ventilated area or chemical fume hood. | [5] |
| Waste Container | Good condition, compatible material, tightly sealed. | [3][4] |
| Container Labeling | "Hazardous Waste," full chemical name, date, location. | [2] |
| Disposal Method | Collection by EHS or a licensed hazardous waste contractor. | [1][2] |
| Prohibited Disposal | Do not dispose of in regular trash or down the sewer. | [2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 4. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for Handling 2-(Phenylthio)acetamide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Phenylthio)acetamide. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety when working with this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear safety glasses with side shields or tightly fitting safety goggles.[1][2][3] |
| Skin Protection | Wear protective gloves (chemically impermeable) and a lab coat or protective clothing.[1][2][3] Gloves should be inspected before use.[2][4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[1] For high concentrations, a full-face respirator or positive-pressure supplied-air respirator may be necessary.[1][2] |
Operational Plan: Handling this compound
Adherence to a strict operational protocol is essential for safe handling.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2][5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
2. Safe Handling Practices:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[7]
-
Wash hands thoroughly after handling.[7]
3. Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][6]
-
Store away from incompatible materials such as oxidizing agents.[6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste:
-
Dispose of contents and container to an approved waste disposal plant.[4][7]
-
The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][5]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[5]
2. Contaminated Packaging:
-
Contaminated containers should be triple rinsed (or equivalent) and offered for recycling or reconditioning if possible.[5]
-
Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[5]
Emergency First Aid Procedures
In case of exposure, immediate action is necessary.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
In Case of Skin Contact: Immediately wash the skin with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][7]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor.[1][2][6]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
